Phenoxodiol
Description
Idronoxil has been reported in Lespedeza homoloba with data available.
Idronoxil is a synthetic flavonoid derivative. Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis. This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death.
IDRONOXIL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a synthetic derivative of DAIDZEIN
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81267-65-4 | |
| Record name | Phenoxodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idronoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOXODIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRONOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Phenoxodiol: A Technical Guide
An In-depth Examination of the Synthesis, Mechanism, and Foundational Research of a Novel Isoflavene Anticancer Agent
Abstract
Phenoxodiol (also known as Idronoxil, Dehydroequol, and Haginin E) is a synthetic isoflavene developed as a second-generation analog of the naturally occurring plant isoflavones, daidzein and genistein.[1][2][3] Originating from a research program at the Australian biotechnology company Novogen, the primary objective was to enhance the modest anticancer properties of dietary isoflavones while maintaining a favorable toxicity profile.[1][4] this compound emerged as a potent, multi-targeting agent that induces apoptosis in a wide array of cancer cells, including those resistant to conventional chemotherapies. This technical guide details the origin, chemical synthesis, multifaceted mechanism of action, and key experimental data that defined the preclinical and early clinical development of this compound.
Genesis and Developmental Rationale
The development of this compound was predicated on epidemiological observations linking high dietary intake of isoflavones, particularly from soy, with a reduced incidence of certain cancers.[1] Natural isoflavones like genistein and daidzein exhibit weak anticancer activity, but their therapeutic potential is limited. Researchers at Novogen sought to create a synthetic derivative with significantly increased potency. By altering the chemical structure of the parent isoflavone, the resulting compound, this compound (7,4'-dihydroxyisoflav-3-ene), demonstrated markedly improved anticancer activity without a corresponding increase in toxicity.[1] The drug was developed by Novogen and its U.S. subsidiary, Marshall Edwards, Inc., and advanced into clinical trials for various malignancies, including ovarian and prostate cancer.[4]
Chemical Synthesis
This compound is chemically classified as an isoflav-3-ene. Its synthesis from the readily available isoflavone precursor, daidzein, involves a two-step process of reduction followed by dehydration, as outlined in patents filed by its developers, Novogen Research Pty. Ltd.[5]
Synthesis Protocol
Step 1: Hydrogenation of Daidzein to Dihydrodaidzein-4-ol (Isoflavan-4-ol) This step involves the selective reduction of the ketone group and the double bond within the pyran ring of the isoflavone structure.
-
Reactants : Daidzein (4',7-dihydroxyisoflavone), Hydrogen gas (H₂).
-
Catalyst : 5% Palladium on carbon (Pd/C).
-
Solvent : A mixture of tetrahydrofuran (THF) and ethanol is typically used.
-
Procedure : Daidzein is dissolved in the solvent system within a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is charged with hydrogen gas at a specified pressure. The reaction is allowed to proceed at room temperature with stirring until hydrogen uptake ceases, indicating the completion of the reduction.
-
Work-up : The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude isoflavan-4-ol intermediate.
Step 2: Dehydration of Dihydrodaidzein-4-ol to this compound (Isoflav-3-ene) The intermediate isoflavan-4-ol is dehydrated to introduce a double bond at the 3-ene position of the heterocyclic ring, yielding this compound.[5]
-
Reactant : Dihydrodaidzein-4-ol (from Step 1).
-
Catalyst : An acid catalyst, such as p-toluenesulfonic acid.
-
Solvent : Toluene.
-
Procedure : The crude isoflavan-4-ol is dissolved in toluene, and the acid catalyst is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction is monitored by a technique like Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Molecular Mechanism of Action
This compound is a pleiotropic agent, meaning it acts on multiple cellular targets to exert its anticancer effects. Its primary mechanisms converge on the induction of apoptosis, even in cancer cells that have developed resistance to standard apoptotic triggers.
Induction of Apoptosis via Caspase Cascade
A central mechanism of this compound is the activation of the caspase signaling cascade, which executes the programmed cell death of the cell.[6] This is achieved through modulation of key regulatory proteins:
-
Inhibition of XIAP : this compound induces the proteasomal degradation of the X-linked inhibitor of apoptosis protein (XIAP).[7] XIAP is a potent anti-apoptotic protein that directly binds to and inhibits caspases-3, -7, and -9. By eliminating XIAP, this compound removes a critical brake on the apoptotic machinery.
-
Disruption of FLIP : The drug also disrupts the expression of FLICE-inhibitory protein (FLIP), another anti-apoptotic protein that blocks caspase-8 activation at the death receptor level.[6] This action sensitizes cancer cells to apoptosis mediated by death receptors like Fas.[6]
-
Mitochondrial Pathway Activation : this compound triggers the intrinsic (mitochondrial) pathway of apoptosis through the activation of caspase-2 and Bid signaling.[7] This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase-9 apoptosome.
Inhibition of Topoisomerase II
Similar to its isoflavone precursors, this compound acts as a DNA topoisomerase II inhibitor.[2][6] It stabilizes the "cleavable complex," a transient state where the DNA is cut by the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering a DNA damage response that can lead to apoptosis.
Modulation of Pro-Survival Signaling
This compound interferes with critical pro-survival signaling pathways that are often hyperactive in cancer cells.
-
Akt Pathway : The drug has been shown to disrupt FLIP expression through the Akt signal transduction pathway.[6] The PI3K/Akt pathway is a central node for cell survival, proliferation, and resistance to apoptosis.
-
RhoA/Rho-Kinase Pathway : Studies have shown that this compound can inhibit the RhoA/Rho-kinase pathway, which is involved in cell motility, invasion, and survival.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference(s) |
| DU145 | Prostate Cancer | Not Specified | IC₅₀ | 8 ± 1 µM | [3] |
| PC3 | Prostate Cancer | Not Specified | IC₅₀ | 38 ± 9 µM | [3] |
| HMEC-1 | Endothelial Cells | Alamar Blue | GI₅₀ | 4.1 µM | [9][10] |
| Ovarian Cancer Cells | Primary Ovarian Cancer | Not Specified | Viability | Decrease at 0-10 µg/mL | |
| Dextran-Phenoxodiol | Endothelial Cells | Alamar Blue | GI₅₀ | 68.5 µM | [9][10] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal | Treatment | Outcome | Reference(s) |
| Colon Cancer | Balb/C Mice | Low-dose this compound | Significantly reduced tumor growth; prolonged survival in 40% of animals. | [6] |
| DU145 Xenograft | Nude Mice | 2.5 mg/kg this compound + 0.5 mg/kg Cisplatin (IP) | Combination inhibited xenograft growth compared to control. | [3] |
Key Experimental Protocols
Cell Viability Assay (General)
This protocol is representative of methods used to determine the cytotoxic effects of this compound.
-
Cell Seeding : Cancer cells (e.g., SKN-BE(2)C, MDA-MB-231) are seeded at a density of 3,000-20,000 cells per well in 96-well plates to allow for sustained exponential growth.[9]
-
Treatment : After allowing cells to adhere, they are incubated with a range of this compound concentrations for a specified period (e.g., 72 hours).[10]
-
Measurement : Cell viability is assessed using a metabolic indicator dye such as Alamar Blue or through an ATP-based assay like CellTiter 96. Fluorescence or absorbance is measured using a plate reader.
-
Analysis : Results are expressed as a percentage of cell proliferation compared to untreated control cells. IC₅₀ or GI₅₀ values are calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a live animal model.
-
Cell Implantation : Human cancer cells (e.g., DU145 prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization : Mice are randomized into treatment groups (e.g., Vehicle Control, this compound alone, Cisplatin alone, this compound + Cisplatin).[3]
-
Treatment Administration : Drugs are administered via a specified route (e.g., intraperitoneal, IP) and schedule (e.g., daily for 5 days, followed by a 2-day break).[3]
-
Monitoring : Tumor volume is measured regularly (e.g., every other day) using calipers. Animal weight and general health are also monitored as indicators of toxicity.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are excised and weighed, and statistical analysis is performed to compare tumor growth rates between groups.
Conclusion
This compound originates from a targeted drug development program aimed at improving the therapeutic index of natural isoflavones. Its synthesis from daidzein is a straightforward chemical process involving reduction and dehydration. The resulting isoflavene, this compound, is a potent anticancer agent with a complex and multifaceted mechanism of action that successfully circumvents common mechanisms of chemoresistance by simultaneously targeting multiple pro-survival and apoptotic pathways. The foundational preclinical data confirmed its efficacy in both in vitro and in vivo models, paving the way for its evaluation in human clinical trials as a novel agent in oncology.
References
- 1. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novogen gets patent for soy isoflavone supplements [nutraingredients.com]
- 5. WO2000049009A1 - Production of isoflavone derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Labeling of Isoflavone Phytoestrogens, Including Daidzein and Genistein | Semantic Scholar [semanticscholar.org]
- 7. ijcmas.com [ijcmas.com]
- 8. 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of this compound, isothis compound, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity [frontiersin.org]
An In-depth Technical Guide to the Anti-neoplastic Properties of Phenoxodiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenoxodiol, a synthetic isoflavone analog of genistein, has emerged as a compound of interest in oncology research due to its multifaceted anti-neoplastic properties.[1][2][3] It demonstrates direct cytotoxic activity against a range of cancer cells and, critically, acts as a chemosensitizing agent, restoring sensitivity to conventional chemotherapeutics in resistant tumors.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its core biological pathways.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several distinct but interconnected mechanisms, primarily centered on the induction of apoptosis, cell cycle arrest, and the modulation of key survival pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, including those resistant to standard chemotherapy.[5][6] It achieves this by simultaneously engaging multiple pro-apoptotic pathways.
-
Inhibition of Anti-Apoptotic Proteins: A primary mechanism is the disruption of key apoptosis inhibitors. This compound targets and disrupts the expression of FLICE-inhibitory protein (FLIP) and promotes the degradation of X-linked inhibitor of apoptosis protein (XIAP).[5][7][8][9] XIAP is a critical blocker of caspases-3 and -9, while FLIP inhibits caspase-8 activation; their suppression by this compound is crucial for initiating the apoptotic cascade.[10]
-
Activation of the Intrinsic (Mitochondrial) Pathway: this compound triggers the mitochondrial apoptosis pathway. This is characterized by the early activation of caspase-2, which in turn activates Bid and Bax.[11][12] This leads to the release of mitochondrial proteins like cytochrome c, Smac, and Omi/HtrA2 into the cytoplasm, ultimately activating caspase-9 and the executioner caspase-3.[1][12]
-
Sensitization to the Extrinsic (Death Receptor) Pathway: By downregulating FLIP, this compound sensitizes cancer cells to Fas-mediated apoptosis.[5][13] This allows for the activation of the death receptor pathway, which proceeds through caspase-8 activation.
-
Inhibition of Survival Signaling: The pro-apoptotic effects of this compound are further amplified by its inhibition of the PI3K/Akt survival pathway, which is often overactive in cancer cells and contributes to the expression of anti-apoptotic proteins.[5][12]
Chemosensitization
A significant property of this compound is its ability to sensitize chemoresistant cancer cells to a variety of standard cytotoxic agents, including platinum drugs (cisplatin, carboplatin), taxanes (paclitaxel, docetaxel), gemcitabine, and topotecan.[1][2][4][11] By inhibiting the pro-survival mechanisms that cancer cells use to evade drug-induced apoptosis, suboptimal exposure to this compound can significantly lower the IC50 values of these agents.[1][4] This chemosensitization effect has been demonstrated in vitro and in vivo in multiple cancer types, particularly ovarian cancer.[4][11]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G1/S phase transition.[13][14] This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1.[13][14] Notably, this upregulation occurs in a p53-independent manner, making it a potentially effective mechanism even in tumors with p53 mutations.[13][14] The arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.[15]
Preclinical Data
The anti-neoplastic properties of this compound have been validated in numerous preclinical studies using cancer cell lines and animal models.
In Vitro Efficacy
This compound demonstrates dose- and time-dependent cytotoxicity against a broad range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| DU145 | Prostate Cancer | 8 ± 1 | [16][17] |
| PC3 | Prostate Cancer | 38 ± 9 | [16][17] |
| HL60 | Human Leukemia | 2.8 | [9] |
| HL60ρ⁰ | Human Leukemia (mitochondrial gene knockout) | 6.7 | [9] |
In Vivo Efficacy
Animal xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.
| Cancer Type | Animal Model | Treatment | Key Finding | Citation(s) |
| Prostate Cancer | DU145 Xenograft (Nude Mice) | This compound + Cisplatin | Confirmed synergistic activity in vivo. | [16][17] |
| Prostate Cancer | LNCaP Xenograft (Nude Mice) | Oral this compound | Considerable tumor growth inhibition. | [15] |
| Colon Cancer | CT-26.WT Model (Balb/C Mice) | Low-dose this compound (i.p.) | Significantly reduced tumor growth rates and prolonged survival. | [8] |
| Ovarian Cancer | Epithelial Ovarian Cancer Xenograft | This compound + Chemotherapy | Increased sensitization of tumors to traditional chemotherapeutic agents. | [18] |
Clinical Trial Data
This compound has been evaluated in several clinical trials, primarily in patients with advanced, recurrent cancers. The FDA granted 'fast track' status for its development as a chemosensitizer in recurrent ovarian cancer.[1][2]
| Trial Phase | Cancer Type | Treatment | Key Outcomes | Citation(s) |
| Phase Ib/II | Recurrent Ovarian, Fallopian, or Primary Peritoneal Cancer | This compound monotherapy (1, 3, 10, 20 mg/kg) | Well-tolerated with no documented drug-related toxicities. Stable disease documented in 25% of heavily pre-treated patients at 12 weeks. No objective responses observed. | [19][20] |
| Phase 3 (OVATURE) | Platinum-Resistant/Refractory Ovarian Cancer | This compound + Carboplatin | Did not show a statistically significant improvement in progression-free survival or overall survival compared to carboplatin alone. | [21] |
Key Experimental Protocols
The following are generalized methodologies for key experiments commonly cited in this compound research.
Cell Viability and Cytotoxicity Assay (MTT-based)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, DU145) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-40 µM) and/or other chemotherapeutic agents (e.g., 5-Fluorouracil, Cisplatin). Include a vehicle control (e.g., DMSO). For chemosensitization studies, pre-treat with this compound for a specified time (e.g., 4 hours) before adding the second agent.[18]
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Characterization (Western Blot Analysis)
This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.
-
Cell Treatment and Lysis: Treat cells (e.g., CP70 ovarian cancer cells) with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[12] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, XIAP, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Animal Xenograft Model
This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound.
-
Cell Preparation and Implantation: Harvest prostate cancer cells (e.g., DU145) and resuspend them in a mixture of media and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of male nude mice.[16][17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).[16]
-
Drug Administration: Administer drugs according to the study design. For example, this compound might be given orally (p.o.) daily, while Cisplatin is given intraperitoneally (i.p.) once a week.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare tumor growth inhibition across the different treatment groups.
Conclusion
This compound is a potent anti-neoplastic agent with a well-defined, multi-pronged mechanism of action that includes the robust induction of apoptosis and cell cycle arrest. Its most compelling feature is the ability to chemosensitize resistant cancers, a property that has driven its clinical development. While a Phase 3 trial in combination with carboplatin did not meet its primary endpoints, the extensive preclinical data underscore its biological activity.[21] The compound remains a valuable tool for cancer research, particularly for studying the mechanisms of apoptosis and chemoresistance. Future investigations may explore its efficacy in other cancer types, in different combination regimens, or the potential of novel delivery systems to enhance its therapeutic index.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a novel approach for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiproliferative effects of this compound are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. sciencedaily.com [sciencedaily.com]
- 21. fiercebiotech.com [fiercebiotech.com]
Phenoxodiol's Impact on Signal Transduction Pathways in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its primary mechanism of action involves the modulation of key signal transduction pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of this compound's effects on these pathways, with a focus on its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapeutic agents. We delve into its impact on the PI3K/Akt, MAPK, and STAT3 signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Introduction
The development of resistance to standard cancer therapies remains a formidable challenge in oncology. This compound has emerged as a promising agent that can overcome this resistance by targeting fundamental cellular processes. It is a potent inducer of apoptosis and has been shown to downregulate key survival proteins that are often overexpressed in cancer cells.[1][2][3] This guide will explore the molecular mechanisms underpinning these effects, providing researchers with a detailed understanding of this compound's therapeutic potential.
Core Mechanism of Action: Induction of Apoptosis
This compound's primary anti-tumor activity stems from its ability to trigger programmed cell death, or apoptosis, in cancer cells.[4] This is achieved through a multi-pronged attack on the cellular machinery that regulates apoptosis.
Inhibition of Anti-Apoptotic Proteins
A key feature of many cancers is the overexpression of proteins that inhibit apoptosis, rendering them resistant to treatment. This compound directly counteracts this by targeting two critical anti-apoptotic proteins:
-
X-linked inhibitor of apoptosis protein (XIAP): XIAP is a potent natural inhibitor of caspases, the key executioner enzymes of apoptosis. This compound induces the degradation of XIAP, thereby removing this crucial brake on the apoptotic cascade.[5][6]
-
FLICE-like inhibitory protein (c-FLIP): c-FLIP is a major inhibitor of the extrinsic apoptosis pathway, which is initiated by death receptors on the cell surface. This compound treatment leads to the downregulation of c-FLIP, sensitizing cancer cells to death receptor-mediated apoptosis.[5]
Activation of the Caspase Cascade
By inhibiting XIAP and c-FLIP, this compound effectively unleashes the caspase cascade. This leads to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7), which then cleave a multitude of cellular substrates, culminating in cell death.[7][8]
Impact on Key Signal Transduction Pathways
This compound's pro-apoptotic effects are intricately linked to its modulation of several critical signal transduction pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. This compound has been shown to inhibit the Akt signaling pathway.[9] This inhibition is a key mechanism by which this compound downregulates c-FLIP, as Akt is known to positively regulate c-FLIP expression.[10]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell proliferation and survival.[11] While direct, extensive studies on this compound's effect on the core MAPK/ERK pathway are limited, evidence suggests an interaction. Some studies indicate that the cytotoxicity of this compound may involve downstream signaling molecules such as Apoptosis Signal-regulating Kinase 1 (ASK1).[12] ASK1 is a MAP3K that can activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[13][14]
A proposed mechanism involves the this compound-induced increase in ceramide, which can activate ASK1, leading to the activation of the JNK signaling cascade and subsequent apoptosis.[7][12]
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by this compound is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co‐administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase‐1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxodiol as a Potent Chemosensitizing Agent in Resistant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy resistance remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Phenoxodiol, a synthetic isoflavone analog of genistein, has emerged as a promising chemosensitizing agent with the potential to restore sensitivity to conventional cytotoxic drugs in resistant cancer phenotypes. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. The evidence presented herein underscores this compound's potential as an adjuvant therapy to overcome drug resistance in cancers, particularly in ovarian and prostate malignancies.
Introduction
This compound (2H-1-benzopyran-7-ol,3-[4-hydroxyphenyl]) is a synthetic derivative of the plant isoflavone genistein, engineered for enhanced anti-cancer activity.[1] While exhibiting direct cytotoxic effects, its principal therapeutic interest lies in its demonstrated ability to sensitize chemoresistant cancer cells to a range of standard chemotherapeutic agents, including platinum-based drugs (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel).[1][2] This activity led to the U.S. Food and Drug Administration (FDA) granting 'fast track' status for its development as a chemosensitizer in recurrent ovarian cancer.[1] This document synthesizes the core scientific findings related to this compound's function as a chemosensitizer, providing a technical resource for the research and drug development community.
Quantitative Efficacy Data
The efficacy of this compound, both as a monotherapy and a combination agent, has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Monotherapy Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| DU145 | Prostate Cancer | 8 ± 1 | [3][4] |
| PC3 | Prostate Cancer | 38 ± 9 | [3][4] |
| CP70 | Ovarian Cancer | 1.35 | [5] |
Table 2: Synergistic Effects of this compound in Combination Therapy (In Vitro)
| Cell Line | Cancer Type | Combination Agent | Method of Analysis | Key Finding | Reference |
| DU145 | Prostate Cancer | Cisplatin | Chou-Talalay | Synergistic | [3][4] |
| DU145 | Prostate Cancer | Carboplatin | Chou-Talalay | Synergistic | [3][4] |
| PC3 | Prostate Cancer | Cisplatin | Chou-Talalay | Additive | [3][4] |
| DU145 | Prostate Cancer | Cisplatin (1 µM) + this compound (5 µM) | Platinum Accumulation Assay | 35% increase in intracellular cisplatin uptake | [3][4] |
| DU145 | Prostate Cancer | Cisplatin (1 µM) + this compound (5 µM) | DNA Adduct Analysis | 300% increase in platinum-DNA adducts | [3][4] |
Table 3: Clinical Efficacy in Platinum/Taxane-Refractory/Resistant Ovarian Cancer (Phase II Study)
| Treatment Arm | Number of Patients | Overall Best Response Rate (CR + PR) | Stable Disease | Reference |
| This compound + Cisplatin | 16 | 19% (3 PR) | 56% | [6] |
| This compound + Paclitaxel | 15 | 20% (1 CR, 2 PR) | 53% | [6] |
| CR: Complete Response; PR: Partial Response |
Mechanism of Action: Reversing the Chemoresistant Phenotype
This compound's chemosensitizing effect is not attributed to a single mode of action but rather to its ability to modulate multiple critical cell signaling pathways that are often dysregulated in drug-resistant tumors. The central mechanism involves the inhibition of anti-apoptotic defenses, thereby lowering the threshold for cell death induced by cytotoxic agents.
Inhibition of Sphingosine Kinase 1 (SphK1) and Modulation of the Ceramide/S1P Rheostat
A primary upstream target of this compound is Sphingosine Kinase 1 (SphK1), an enzyme that catalyzes the formation of the pro-survival signaling lipid Sphingosine-1-Phosphate (S1P) from the pro-apoptotic lipid ceramide.[7][8] In many cancers, this "rheostat" is tilted towards S1P, promoting proliferation and resistance to apoptosis. This compound inhibits SphK1 activity, leading to an accumulation of intracellular ceramide.[7][8]
Downregulation of Pro-Survival Signaling: The Akt Pathway
The accumulation of ceramide directly leads to the inactivation of the pro-survival kinase Akt (Protein Kinase B).[7] The PI3K/Akt pathway is a central node for cell survival, and its constitutive activation is a hallmark of many resistant cancers. By promoting the dephosphorylation and inactivation of Akt, this compound dismantles a key pillar of the cancer cell's survival architecture.
Degradation of Key Apoptosis Inhibitors: XIAP and FLIP
The inactivation of Akt has critical downstream consequences, most notably the destabilization of two key apoptosis inhibitors: X-linked inhibitor of apoptosis protein (XIAP) and FLICE-like inhibitory protein (FLIP).[5][9]
-
XIAP: Directly binds to and inhibits caspases-3, -7, and -9, effectively blocking both the intrinsic and extrinsic apoptosis pathways. This compound treatment leads to the proteasomal degradation of XIAP, removing this critical brake on apoptosis.[9]
-
FLIP: Structurally similar to caspase-8 but lacking enzymatic activity, FLIP prevents the formation of the active death-inducing signaling complex (DISC), thereby inhibiting the extrinsic apoptosis pathway. This compound-mediated Akt inactivation leads to the downregulation of FLIP.[5][9]
By eliminating these two inhibitors, this compound restores the cancer cell's latent apoptosis machinery, rendering it susceptible to the pro-apoptotic signals delivered by chemotherapeutic drugs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Phase II evaluation of this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co‐administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase‐1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxodiol: An In-depth Review of Early Clinical Trials and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic isoflavone analog of genistein, emerged as a promising anti-cancer agent in early clinical development.[1][2] Its primary mechanism of action involves the induction of apoptosis in tumor cells, particularly those resistant to conventional chemotherapy.[3][4] This technical guide provides a comprehensive review of the early clinical trials involving this compound, detailing its pharmacological properties, clinical efficacy in various cancer types, and the underlying molecular pathways it modulates.
Mechanism of Action: Modulating Apoptotic and Cell Cycle Pathways
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by sensitizing cancer cells to apoptosis and inducing cell cycle arrest. It has been shown to disrupt key survival pathways within tumor cells, leading to programmed cell death.[3][5]
One of the core mechanisms of this compound is its ability to counteract the overexpression of anti-apoptotic proteins. Specifically, it has been demonstrated to block the function of FLICE-like inhibitory protein (FLIP) and X-linked inhibitor of apoptosis protein (XIAP).[5] These proteins play a crucial role in cancer cells by inhibiting the activation of caspases, the key executioners of apoptosis. By inhibiting FLIP and XIAP, this compound allows for the activation of the caspase cascade, ultimately leading to tumor cell death.
Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase.[6] This is achieved through the p53-independent induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6] This action prevents cancer cells from progressing through the cell cycle and proliferating.
The following diagram illustrates the proposed signaling pathway of this compound in inducing apoptosis.
Early Phase Clinical Trials: Monotherapy
Early clinical development of this compound included Phase I dose-escalation studies to determine its safety, tolerability, and pharmacokinetic profile as a monotherapy in patients with advanced solid tumors.
Phase I Dose-Escalation Study (NCT00022295)
This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) of intravenously administered this compound in patients with refractory solid tumors.[7]
Experimental Protocol:
Patients received this compound as a continuous intravenous infusion over 7 days, with treatment cycles repeated every 14 days.[7] Cohorts of 3-6 patients were enrolled at escalating dose levels until the MTD was determined. The starting dose levels included 0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day.[8] The MTD was defined as the dose level at which dose-limiting toxicity (DLT) was observed in at least one-third of patients. Tumor response was assessed according to standard criteria.
The following diagram outlines the workflow of this Phase I clinical trial.
References
- 1. Phase I trial of this compound delivered by continuous intravenous infusion in patients with solid cancer [ouci.dntb.gov.ua]
- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-resistant Ovarian Cancer Cells can be Destroyed, Yale Researchers Report | Yale News [news.yale.edu]
- 4. Results of Clinical Trials for Platinum-resistant Ovarian Cancer Presented at 2018 ESMO Meeting | Duke Department of Obstetrics and Gynecology [obgyn.duke.edu]
- 5. cancernetwork.com [cancernetwork.com]
- 6. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I trial of this compound delivered by continuous intravenous infusion in patients with solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Anti-Cancer Effects of Phenoxodiol: A Technical Guide for Researchers
An In-depth Examination of Phenoxodiol's Impact on Cancer Cell Lines
For Immediate Release
This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, a synthetic isoflavone analog, with a focus on its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide synthesizes key findings on its cytotoxicity, impact on cell cycle progression, and the underlying molecular mechanisms of action.
Abstract
This compound, a synthetic derivative of the plant isoflavone genistein, has emerged as a promising anti-cancer agent with a distinct mechanism of action.[1] It exhibits cytotoxic effects across a range of cancer cell lines, notably in prostate and ovarian cancers.[2][3] This guide details the quantitative effects of this compound on cancer cell viability, apoptosis, and cell cycle distribution. Furthermore, it elucidates the key signaling pathways modulated by this compound, including the p53-independent induction of p21WAF1/CIP1 leading to G1/S cell cycle arrest and the activation of the caspase-dependent apoptotic cascade through the inhibition of key survival proteins.[4][5] Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate further research and development in this area.
Quantitative Effects of this compound on Cancer Cell Lines
The efficacy of this compound varies across different cancer cell lines. The following tables summarize the key quantitative data on its cytotoxic and cell cycle effects.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Prostate Cancer | DU145 | 8 ± 1 | [6] |
| Prostate Cancer | PC3 | 38 ± 9 | [6] |
| Ovarian Cancer | CP70 | 1.35 | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Concentration (µM) | Time (hours) | % of Cells in G1/S Arrest | Reference |
| LNCaP | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |
| DU145 | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |
| PC3 | 10 and 30 | 24 and 48 | Significant Increase | [8][9] |
| HN12 (Head and Neck) | ≥ 5 µg/mL | 12 | Significant G1-S Arrest | [4] |
Table 3: Induction of Apoptosis by this compound
| Cancer Type | Cell Line(s) | Concentration | Observations | Reference |
| Ovarian Cancer | Primary chemoresistant cells, CP70, Hey | 10 µg/mL | Induction of apoptosis, activation of caspase-8 | [5][7] |
| Prostate Cancer | LNCaP, DU145, PC3 | 10 and 30 µM | Significant increase in apoptosis and necrosis after 48h | [9][10] |
| Colorectal Cancer | HCT-116 | 10 µg/mL (pre-treatment) | Sensitizes cells to 5-FU and oxaliplatin-induced apoptosis | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis.
p53-Independent Induction of p21 and Cell Cycle Arrest
A key mechanism of this compound's action is its ability to induce cell cycle arrest at the G1/S transition. This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[4][8] Notably, this induction of p21 is independent of the tumor suppressor protein p53, which is often mutated in cancer.[4] The increased expression of p21 leads to the inhibition of CDK2 activity, a crucial kinase for S-phase entry, thereby halting cell proliferation.[4]
Caption: this compound induces p53-independent p21 expression, leading to G1/S arrest.
Induction of Caspase-Dependent Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, including those resistant to conventional chemotherapy.[5] It activates the caspase cascade through multiple mechanisms. A primary mode of action is the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) and the disruption of FLICE inhibitory protein (FLIP) expression.[1][5] This relieves the inhibition of caspases, particularly caspase-8, leading to the activation of the downstream executioner caspases like caspase-3 and subsequent apoptosis.[7] this compound can also activate the mitochondrial apoptotic pathway.[3][12]
Caption: this compound induces apoptosis by inhibiting XIAP and FLIP, activating caspases.
Experimental Protocols
The following section outlines the general methodologies for key experiments cited in the literature on this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized workflow for studying the effects of this compound on cancer cells.
Conclusion
This compound demonstrates significant anti-cancer activity in a variety of cancer cell lines through the induction of cell cycle arrest and apoptosis. Its ability to act via a p53-independent pathway and to overcome chemoresistance highlights its potential as a valuable therapeutic agent, either alone or in combination with existing cancer therapies. The data and protocols presented in this guide offer a solid foundation for further investigation into the promising anti-neoplastic properties of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Treatment of Cancer Cells with Phenoxodiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic analog of the isoflavone genistein, has demonstrated significant anti-cancer properties in a variety of preclinical in vitro and in vivo models. It functions as a multi-signal transduction regulator, primarily inducing apoptosis in cancer cells, including those resistant to conventional chemotherapy.[1][2] This document provides detailed protocols for the in vitro treatment of cancer cells with this compound, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as analyzing key signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-pronged approach. It is known to activate the mitochondrial apoptotic pathway, inhibit the X-linked inhibitor of apoptosis (XIAP), and disrupt the FLICE inhibitory protein (FLIP) expression, leading to caspase activation and subsequent tumor cell apoptosis.[3][4] Furthermore, this compound has been shown to inhibit DNA topoisomerase II and modulate the Akt and sphingomyelin signaling pathways.[3][4] These actions contribute to its ability to induce cell cycle arrest, primarily at the G1/S phase, and to sensitize cancer cells to other chemotherapeutic agents.[4][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| CP70 | Ovarian Cancer | Cell Viability Assay | 1.35 | Not Specified | [6] |
| SKN-BE(2)C | Neuroblastoma | Alamar Blue Assay | 19 | 72 | [3] |
| MDA-MB-231 | Breast Cancer | Alamar Blue Assay | 26 | 72 | [3] |
| U87 | Glioblastoma | Alamar Blue Assay | 37 | 72 | [3] |
| HCT-116 p53+/+ | Colorectal Cancer | MTT Assay | ~10 µg/mL | 24 | [7] |
| HCT-116 p53-/- | Colorectal Cancer | MTT Assay | ~10 µg/mL | 24 | [7] |
| LNCaP | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |
| DU145 | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |
| PC3 | Prostate Cancer | Cell Proliferation Assay | <10 | 48 | [8] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete medium.
-
After overnight incubation, treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) for 24 or 48 hours.[8] Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to the number of cells or a parallel viability assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM and 30 µM) for 24 or 48 hours.[5]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell survival pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture dishes and treat with this compound as desired.
-
Lyse the cells with cell lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Logical Relationship of this compound's Multi-Modal Action
Caption: Logical flow of this compound's actions leading to tumor growth inhibition.
References
- 1. researchtweet.com [researchtweet.com]
- 2. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound on the cell cycle of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Determining the Optimal Concentration of Phenoxodiol for Apoptosis Induction: Application Notes and Protocols
Introduction
Phenoxodiol, also known as Idronoxil, is a synthetic isoflavone analog of genistein with demonstrated anti-neoplastic properties.[1][2] It is recognized for its ability to induce apoptosis in a wide range of cancer cells, including those that have developed resistance to conventional chemotherapeutic agents.[3][4] The primary mechanisms of action involve the activation of the caspase cascade, inhibition of key anti-apoptotic proteins such as X-linked inhibitor of apoptosis (XIAP) and FLICE inhibitory protein (FLIP), and modulation of survival pathways like Akt.[1][3] Furthermore, this compound can engage the mitochondrial (intrinsic) pathway of apoptosis and inhibit DNA topoisomerase II.[5][6]
Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure maximal apoptotic induction in the target cancer cell line while minimizing off-target effects. This document provides detailed application notes and experimental protocols for researchers to establish the effective dose range for their specific cellular model.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, targeting both intrinsic and extrinsic pathways. It directly activates the caspase system and inhibits crucial survival proteins.[1][7] By downregulating inhibitors like XIAP and FLIP, this compound removes the brakes on the apoptotic machinery, sensitizing cancer cells to cell death signals.[3]
Application Notes: Effective Concentrations
The optimal concentration of this compound can vary significantly based on the cancer cell type, its metabolic rate, and the presence of resistance mechanisms. Based on published literature, effective concentrations generally range from 1 µM to 40 µM.[1][6][8] Pre-treatment with this compound has also been shown to sensitize cancer cells to other chemotherapeutic agents.[5][9]
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Ovarian Cancer | Primary cells, CP70, A2780, etc. | 1-10 µg/mL (~4-40 µM) | 24 hours | Decreased cell viability, Apoptosis induction | [1][6] |
| Ovarian Cancer (Chemo-resistant) | CP70, R179, R182 | 10 µg/mL (~40 µM) | 2-24 hours | Activation of caspases, XIAP degradation | [7] |
| Colorectal Cancer | HCT-116 | 10 µg/mL (~40 µM) | 4 hours (pre-treatment) | Sensitization to 5-FU and Oxaliplatin | [9] |
| Prostate Cancer | LNCaP, DU-145, PC-3 | 10 µM and 30 µM | 24-48 hours | Reduced proliferation, Apoptosis/Necrosis | [8][10] |
| Head and Neck Squamous Carcinoma | HN12 | ≥5 µg/mL (~20 µM) | 12-24 hours | G1-S cell cycle arrest, Apoptosis | [11] |
| Leukemia | Primary AML and ALL blasts | 10 µM | 24 hours | Apoptosis induction |[12] |
Experimental Protocols
To determine the optimal this compound concentration, a multi-step approach is recommended. This involves an initial dose-response screening to determine the half-maximal inhibitory concentration (IC50), followed by specific assays to confirm that the mode of cell death is apoptosis.
Protocol 1: Dose-Response and Viability Assessment using MTT Assay
This protocol establishes the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640, MEM)[10]
-
This compound (stock solution in DMSO, e.g., 10 mg/mL)[10]
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A common range to test is 0.1, 0.5, 1, 5, 10, 20, 40, 80 µM. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Confirmation using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay confirms that cell death is occurring via apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Materials:
-
Cells treated with this compound (at concentrations around the determined IC50) in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle control, a positive control for apoptosis (e.g., Staurosporine), and several concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Differentiate between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in the apoptotic population.
Protocol 3: Caspase-3/7 Activity Measurement
This assay provides a quantitative measure of the activation of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Cells treated with this compound in a white-walled 96-well plate.
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.[10]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence (relative light units) against the this compound concentration to observe the dose-dependent activation of caspase-3/7.
Data Presentation and Interpretation
Results from the dose-response experiments should be tabulated to clearly present the findings. The optimal concentration for subsequent mechanistic studies is typically chosen at or slightly above the IC50 value, where a significant percentage of cells are undergoing apoptosis, confirmed by Annexin V staining and caspase activity.
Table 2: Example Data Summary for Determining Optimal this compound Concentration in 'Cell Line X' (48h Treatment)
| This compound (µM) | Mean Cell Viability (%) ± SD | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD | Relative Caspase-3/7 Activity (Fold Change) ± SD |
|---|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| 5 | 85.2 ± 5.1 | 10.5 ± 1.2 | 4.3 ± 0.6 | 2.5 ± 0.3 |
| 10 | 62.7 ± 3.9 | 25.6 ± 2.1 | 9.8 ± 1.1 | 5.1 ± 0.6 |
| 20 | 48.9 ± 4.2 | 40.1 ± 3.5 | 15.2 ± 1.9 | 8.9 ± 0.9 |
| 40 | 21.3 ± 3.1 | 35.5 ± 2.8 | 38.7 ± 4.0 | 9.2 ± 1.1 |
| Derived IC50 | ~20 µM | | | |
Based on this example data, a concentration range of 20-30 µM would be considered optimal for inducing a robust apoptotic response in "Cell Line X" for further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of this compound: from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The anti-cancer drug, this compound, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenoxodiol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic analog of genistein, is an isoflavone derivative with demonstrated anti-neoplastic properties.[1][2] It has garnered significant interest in cancer research due to its ability to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3] The primary mechanisms of action of this compound involve the activation of the caspase cascade, inhibition of the X-linked inhibitor of apoptosis (XIAP), and disruption of the FLICE inhibitory protein (FLIP).[1][3] Furthermore, this compound has been shown to inhibit DNA topoisomerase II and induce cell cycle arrest, primarily at the G1/S phase.[4][5] This document provides a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, detailing its mechanism of action, protocols for key assays, and a summary of its cytotoxic effects on various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach targeting key cellular pathways involved in cell survival and proliferation. Its primary mechanisms include:
-
Induction of Apoptosis: this compound activates the intrinsic and extrinsic apoptotic pathways. It promotes the activation of caspases, a family of proteases essential for the execution of apoptosis.[1] A key target of this compound is the X-linked inhibitor of apoptosis (XIAP), a potent anti-apoptotic protein. By inhibiting XIAP, this compound releases the brakes on the apoptotic machinery, leading to programmed cell death.[1][3]
-
Modulation of the Akt Signaling Pathway: The Akt signaling pathway is a critical regulator of cell survival. This compound has been shown to disrupt this pathway, leading to the downregulation of anti-apoptotic proteins like FLICE inhibitory protein (FLIP).[3]
-
Inhibition of DNA Topoisomerase II: this compound can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1][4] This inhibition leads to DNA damage and ultimately contributes to cell death.
-
Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G1/S transition phase.[4][5] This is often associated with the upregulation of cell cycle inhibitors like p21WAF1.[4][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
This compound Preparation and Application
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (specific to the cell line)
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10 mg/mL.[7]
-
Store the stock solution at -20°C in small aliquots, protected from light. It is recommended to use the stock solution within 7 days of preparation.[7]
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤0.1%).[8]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well clear, flat-bottomed plates
-
MTS reagent (e.g., from Promega)
-
Phenazine ethosulfate (PES) solution (if not included with MTS reagent)
-
Complete cell culture medium
-
This compound working solutions
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.[7]
-
Remove the growth medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[7]
-
Following treatment, add 20 µL of MTS reagent (combined with PES if required) to each well.[2][3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[2][3]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the blank wells (medium only).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour of staining.[8] Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in this compound-induced signaling pathways (e.g., caspases, XIAP, Akt, p21).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating the cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CP70 | Ovarian Cancer | 1.35 | [4] |
| MDA-MB-231 | Breast Cancer | 30.8 | [9] |
| U87 | Glioblastoma | >100 | [9] |
| A549 | Lung Cancer | 36.6 | [9] |
| MRC-5 | Normal Lung Fibroblast | 108 | [10] |
Visualizations
Experimental Workflow
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenoxodiol Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of phenoxodiol in animal models, primarily for oncology research. The information is collated from preclinical studies to guide the design and execution of experiments evaluating the therapeutic potential of this compound.
Introduction
This compound (also known as Idronoxil) is a synthetic isoflavone analog of genistein with demonstrated anti-neoplastic properties.[1][2] It functions as a multi-signal transduction regulator, primarily inducing apoptosis in cancer cells.[2] Its mechanisms of action include the activation of the caspase system, inhibition of the X-linked inhibitor of apoptosis (XIAP), and disruption of the FLICE inhibitory protein (FLIP).[1][3] this compound has also been shown to inhibit DNA topoisomerase II.[1] Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and as a chemosensitizing agent.[4][5]
Mechanism of Action: Signaling Pathway
This compound induces apoptosis through a multi-faceted approach targeting key survival pathways in cancer cells. The diagram below illustrates the primary signaling cascade initiated by this compound.
Caption: this compound Signaling Pathway
Quantitative Data Summary
The following tables summarize dosages and administration routes from various in vivo studies.
Table 1: this compound Administration in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Reference |
| Balb/c Mice | Colon Cancer | Intraperitoneal (i.p.) | 10 mg/kg | Every other day for 5 doses | [6] |
| Balb/c Mice | Colon Cancer | Intraperitoneal (i.p.) | 20 mg/kg | Every other day for 5 doses | [6] |
| Balb/c nu/nu Athymic Mice | Prostate Cancer | Oral | Not Specified | Not Specified | [7] |
| Immunodeficient female Balb/c mice | Ovarian Cancer | Not Specified | Not Specified | For 6 weeks | [8] |
Table 2: this compound Administration in Rat Models
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Reference |
| Sprague-Dawley Rats | Mammary Carcinogenesis (DMBA-induced) | Dietary | 50 mg/kg of diet | Daily | [9] |
| Sprague-Dawley Rats | Mammary Carcinogenesis (DMBA-induced) | Dietary | 75 mg/kg of diet | Daily | [9] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal studies based on published literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Formulation of this compound for In Vivo Administration
Note: The optimal vehicle for this compound may vary depending on the administration route and experimental model. It is crucial to perform small-scale solubility and stability tests before preparing a large batch.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol for Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, a common formulation strategy involves a mixture of DMSO, PEG300/400, Tween-80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the working solution, first add the required volume of the this compound stock solution to the PEG300.
-
Add the Tween-80 and mix thoroughly.
-
Finally, add the saline and vortex until a clear solution is obtained.
-
The final concentration of DMSO in the working solution should be kept low (ideally below 5%) to minimize toxicity.
-
Prepare the formulation fresh on the day of use.
Protocol for Oral Gavage:
-
This compound can be suspended in a vehicle such as corn oil or a solution containing carboxymethylcellulose. The specific formulation will depend on the required dose and stability of the suspension.
Protocol for Dietary Admixture:
-
Calculate the total amount of this compound required for the entire study duration based on the number of animals, daily food consumption, and the target dose (e.g., 50 or 75 mg/kg of diet).
-
Premix the this compound with a small portion of the powdered rodent chow.
-
Gradually add the premix to the bulk of the chow and mix thoroughly to ensure uniform distribution.
-
Store the medicated diet in airtight containers at 4°C.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft cancer model.
Caption: Experimental Workflow for In Vivo Efficacy
Detailed Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Tumor Cell Inoculation: Inoculate tumor cells (e.g., CT-26 colon cancer cells) subcutaneously into the flank of the mice (e.g., Balb/c).[6]
-
Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), proceed to the next step.
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound according to the predetermined dose, route, and schedule (e.g., 10 mg/kg, i.p., every other day).[6]
-
Control Group: Administer the vehicle control using the same volume, route, and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Record animal body weight at each measurement.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize animals that show signs of excessive distress or morbidity.
-
Tissue Collection and Analysis: At the end of the study, euthanize all animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, qPCR).
-
Data Analysis: Analyze the data to determine the effect of this compound on tumor growth, survival, and any other relevant endpoints.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Toxicity: Monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. At high concentrations (≥1 μg/ml or 4 μM), this compound has been shown to inhibit the proliferation and reduce the viability of peripheral blood mononuclear cells in vitro.[10]
-
Immunomodulatory Effects: At low concentrations, this compound may act as an immunomodulator, enhancing the activity of immune cells such as natural killer (NK) cells.[6][10] This should be taken into consideration when using immunocompetent animal models.
-
Chemosensitization: this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like carboplatin, paclitaxel, and gemcitabine.[4] When designing combination therapy studies, appropriate controls for each agent alone and in combination should be included.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel isoflavone derivative, inhibits dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenoxodiol Stock Solution Preparation for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenoxodiol, also known as Idronoxil, is a synthetic isoflavone analog of genistein with demonstrated anti-tumor properties.[1][2] It is being investigated for its potential in cancer therapy due to its pleiotropic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and application of this compound solutions for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3][6][7] |
| Molecular Weight | 240.25 g/mol | [1][3][6][7] |
| CAS Number | 81267-65-4 | [1][3][6] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][3][4][5] |
| Insoluble in water | [1][4][5] | |
| Synonyms | Idronoxil, Dehydroequol, Haginin E, NV-06 | [1][6][8] |
Preparation of this compound Stock Solutions
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity.
Workflow for In Vitro Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution for use in cell culture experiments.
Caption: Workflow for preparing sterile this compound stock solution for in vitro use.
Protocol for In Vitro Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 240.25 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.40 mg of this compound powder for every 1 mL of DMSO.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (240.25 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 2.4025 mg
-
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the pre-weighed this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the vial or warm it briefly in a 37°C water bath until the solution is clear.[9][10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[3] When ready to use, thaw the aliquot and dilute it to the final desired concentration in the cell culture medium. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[10]
| Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
| 1 mM | 0.24 mg | 1.20 mg |
| 10 mM | 2.40 mg | 12.01 mg |
| 50 mM | 12.01 mg | 60.06 mg |
Protocols for In Vivo Formulations
For animal studies, this compound requires a specific vehicle for solubilization and administration. The following are established protocols.
Protocol 3.3.1: DMSO/PEG300/Tween-80/Saline Formulation [3]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents to achieve the final desired concentration, vortexing between each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
The final solution should be clear, with a reported solubility of ≥ 2.5 mg/mL (10.41 mM).[3]
Protocol 3.3.2: DMSO/SBE-β-CD Formulation [3]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following, vortexing between each addition:
-
10% DMSO
-
90% (20% SBE-β-CD in saline)
-
-
The final solution should be clear, with a reported solubility of ≥ 2.5 mg/mL (10.41 mM).[3]
Protocol 3.3.3: DMSO/Corn Oil Formulation [3]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following, vortexing between each addition:
-
10% DMSO
-
90% corn oil
-
-
The final solution should be clear, with a reported solubility of ≥ 2.5 mg/mL (10.41 mM).[3]
Application Protocols
This compound has been utilized in various assays to study its anti-cancer effects.
Cell Viability Assay
This protocol is based on studies in primary ovarian cancer cells.[3]
-
Cell Plating: Plate cells (e.g., R182s, CP70, A2780) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium from your DMSO stock solution. Typical final concentrations range from 0.01 to 10 µg/mL. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for 24 hours.[3]
-
Analysis: Assess cell viability using a standard method such as MTT, MTS, or Alamar Blue assay according to the manufacturer's instructions. An IC₅₀ of 1.35 µM was observed in CP70 cells.[3]
Apoptosis Analysis
This protocol is designed to assess this compound's ability to induce programmed cell death.[3]
-
Cell Plating: Plate cells (e.g., CP70 ovarian cancer cells) in 6-well plates.
-
Treatment: Treat cells with 10 µg/mL of this compound for 24 hours.[3] Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Stain cells with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide) following the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. This compound has been shown to induce apoptosis and increase caspase-3 activity.[3]
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.[3]
-
Cell Plating: Plate prostate cancer cells (e.g., LNCaP, PC3) in 6-well plates.
-
Treatment: Treat cells with this compound at concentrations of 10 µM and 30 µM for 24 and 48 hours.[3][4]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This compound has been shown to induce cell cycle arrest in the G1/S phase.[3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through multiple mechanisms. It activates the mitochondrial caspase system, inhibits the X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, leading to apoptosis.[2][3] It also inhibits DNA topoisomerase II.[2][3] Furthermore, this compound can induce G1 cell cycle arrest through the p53-independent induction of p21WAF1/CIP1 and can downregulate the pro-survival Akt signaling pathway.[3][4][5]
Caption: Key signaling pathways modulated by this compound leading to anti-tumor effects.
References
- 1. Buy this compound | 81267-65-4 | >98% [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. This compound | C15H12O3 | CID 219100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 81267-65-4 [chemicalbook.com]
- 8. synchem.de [synchem.de]
- 9. selleckchem.com [selleckchem.com]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Phenoxodiol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic analogue of genistein, is an isoflavone with demonstrated anti-cancer properties across various cancer cell lines. Its mechanism of action involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis and a key target in oncology research. Western blot analysis is a fundamental technique to elucidate the molecular pathways of apoptosis by detecting changes in the expression and post-translational modification of key regulatory proteins. These application notes provide a comprehensive guide to utilizing Western blot for studying apoptosis induced by this compound, complete with detailed protocols and expected outcomes.
This compound has been shown to trigger apoptosis through multiple pathways, primarily involving the activation of caspases, modulation of the Bcl-2 family of proteins, and subsequent cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP).[1][2] This document outlines the expected changes in key apoptosis markers upon this compound treatment and provides detailed protocols for their detection using Western blotting.
Data Presentation: Expected Effects of this compound on Apoptosis Markers
The following tables summarize the anticipated qualitative and semi-quantitative changes in key apoptosis markers after treating cancer cells with this compound, as documented in scientific literature. These tables are intended to guide researchers in their experimental design and data interpretation.
Table 1: Effect of this compound on Caspase Activation
| Apoptosis Marker | Expected Change with this compound Treatment | Function in Apoptosis |
| Pro-Caspase-3 | Downregulated | Inactive precursor of Caspase-3 |
| Cleaved Caspase-3 | Upregulated | Active executioner caspase |
| Pro-Caspase-8 | Downregulated | Inactive precursor of Caspase-8 (Extrinsic Pathway) |
| Cleaved Caspase-8 | Upregulated | Active initiator caspase (Extrinsic Pathway) |
| Pro-Caspase-9 | Downregulated | Inactive precursor of Caspase-9 (Intrinsic Pathway) |
| Cleaved Caspase-9 | Upregulated | Active initiator caspase (Intrinsic Pathway) |
Table 2: Effect of this compound on Bcl-2 Family Proteins
| Apoptosis Marker | Expected Change with this compound Treatment | Function in Apoptosis |
| Bcl-2 | Downregulated | Anti-apoptotic protein |
| Bax | Upregulated | Pro-apoptotic protein |
| Bcl-xL | Downregulated | Anti-apoptotic protein |
| Bax/Bcl-2 Ratio | Increased | A key determinant of apoptosis susceptibility |
Table 3: Effect of this compound on Apoptosis Substrates
| Apoptosis Marker | Expected Change with this compound Treatment | Function in Apoptosis |
| Full-length PARP (116 kDa) | Downregulated | DNA repair enzyme |
| Cleaved PARP (89 kDa) | Upregulated | Inactivated PARP fragment, a hallmark of apoptosis[1] |
| XIAP (X-linked inhibitor of apoptosis protein) | Downregulated/Cleaved | Endogenous inhibitor of caspases |
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general workflow for Western blot analysis.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of apoptosis markers in cells treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., ovarian, prostate, or breast cancer cells) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer. A typical RIPA buffer composition is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer to each dish. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
Bradford Assay: Determine the protein concentration of each cell lysate using a Bradford protein assay kit, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.
-
Concentration Calculation: Calculate the protein concentration of the samples based on the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein concentration, dilute the lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to a final concentration of 1-2 µg/µL.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to monitor the separation.
-
Running the Gel: Run the gel in a tank filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Electrotransfer
-
Membrane and Gel Equilibration: Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assembly of the Transfer "Sandwich": Assemble the transfer stack in the order: sponge, filter paper, gel, membrane, filter paper, sponge.
-
Transfer: Perform the electrotransfer in a transfer apparatus filled with transfer buffer, typically at a constant current or voltage for 1-2 hours or overnight at 4°C.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the apoptosis marker of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Chemiluminescent Detection and Data Analysis
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time specified by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Stripping and Reprobing (Optional)
For detecting multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and reprobed.
-
Washing: Wash the membrane extensively with TBST after the initial detection.
-
Stripping: Incubate the membrane in a stripping buffer (mild or harsh, depending on the antibody affinity) for 15-30 minutes at room temperature or 50°C.
-
Washing: Wash the membrane thoroughly with TBST to remove the stripping buffer.
-
Re-blocking and Reprobing: Block the membrane again and proceed with the immunodetection protocol from the primary antibody incubation step for the next protein of interest.
References
Application Notes and Protocols for Measuring Phenoxodiol-Induced Apoptosis Using the Caspase-Glo® 3/7 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic analogue of the isoflavone genistein, is a potent anti-cancer agent that induces apoptosis in a wide range of cancer cells, including those resistant to conventional chemotherapies. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine-aspartic proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay is a sensitive and robust luminescent method for detecting the activity of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway. This document provides detailed application notes and protocols for utilizing the Caspase-Glo® 3/7 Assay to quantify this compound-induced apoptosis.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[1] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This liberated aminoluciferin is then utilized by luciferase in a subsequent reaction to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity in the sample. The "add-mix-measure" format of the assay makes it amenable to high-throughput screening.[1]
This compound's Mechanism of Apoptosis Induction
This compound triggers apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic signaling pathways. A key action of this compound is the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a potent endogenous inhibitor of caspases.[2][3] By removing this block, this compound allows for the full activation of the caspase cascade. The apoptotic signaling cascade initiated by this compound typically involves the activation of initiator caspases such as caspase-2, -8, and -9, which in turn activate the executioner caspases-3 and -7.[2]
Data Presentation: Quantifying this compound-Induced Caspase-3/7 Activity
The following tables summarize representative quantitative data on the effect of this compound on caspase-3/7 activity in different cancer cell lines. The data is presented as a fold increase in luminescence relative to untreated control cells.
Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in Ovarian Cancer Cells
| This compound Concentration (µg/mL) | Cell Line | Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Control) | CP70 | 16 | 1.0 ± 0.1 |
| 5 | CP70 | 16 | 2.8 ± 0.3[2] |
| 10 | CP70 | 16 | 5.0 ± 0.5[2] |
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity in Melanoma Cells
| Time (hours) | Cell Line | This compound Concentration (µg/mL) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Control) | YUMAC | 10 | 1.0 ± 0.2 |
| 4 | YUMAC | 10 | 2.5 ± 0.4[2] |
| 8 | YUMAC | 10 | 4.2 ± 0.6[2] |
| 24 | YUMAC | 10 | 3.5 ± 0.5[2] |
Table 3: this compound-Induced Caspase-3 Activity in Colorectal Cancer Cells
| Treatment | Cell Line | Fold Increase in Cleaved Caspase-3 Protein |
| Control | HCT-116 p53+/+ | 1.0 |
| This compound + 5-FU | HCT-116 p53+/+ | ~2.0[1] |
Note: The data in the tables are representative and compiled from published studies. Actual results may vary depending on the cell line, experimental conditions, and specific lot of reagents.
Experimental Protocols
Materials
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
Cancer cell line of interest (e.g., ovarian, prostate, melanoma, or colorectal cancer cells)
-
Appropriate cell culture medium and supplements
-
White-walled, multi-well assay plates (96-well or 384-well)
-
Multichannel pipette or automated liquid handling system
-
Luminometer
-
Sterile, disposable reagent reservoirs
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol for Measuring this compound-Induced Caspase-3/7 Activity
1. Cell Seeding: a. Culture the chosen cancer cell line to ~80-90% confluency. b. Harvest the cells and determine the cell density using a hemocytometer or automated cell counter. c. Seed the cells in a white-walled 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well) in 100 µL of culture medium. d. Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Note: Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. b. Include the following controls in your experimental setup:
- Untreated Control: Cells treated with vehicle (culture medium with the same final concentration of DMSO as the this compound-treated wells).
- Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
- Blank Control: Wells containing culture medium without cells to determine the background luminescence. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified, 5% CO₂ incubator.
3. Caspase-Glo® 3/7 Assay Procedure: a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. b. At the end of the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. d. Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light. f. Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument's sensitivity.
4. Data Analysis: a. Subtract the average luminescence value of the blank control wells from the values of all other wells. b. Calculate the fold increase in caspase-3/7 activity for each treatment condition by dividing the average luminescence of the treated wells by the average luminescence of the untreated control wells. c. Plot the fold increase in caspase activity against the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for the Caspase-Glo® 3/7 Assay.
References
- 1. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by this compound is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assays for testing Phenoxodiol efficacy (e.g., MTT, CellTiter 96)
Application Notes: Assessing Phenoxodiol Efficacy with Cell Viability Assays
Introduction
This compound, a synthetic isoflavone analog, has demonstrated anti-neoplastic activity across a range of cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.[2][3] Accurate and reproducible methods for assessing cell viability are crucial for determining the efficacy of this compound and understanding its dose-dependent effects. This document provides detailed application notes and protocols for two common colorimetric cell viability assays, the MTT and CellTiter 96® AQueous One Solution (MTS) assays, in the context of testing this compound's efficacy.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted approach targeting key survival pathways in cancer cells. It is known to:
-
Activate the Caspase Cascade: this compound activates the caspase system, a family of proteases essential for the execution of apoptosis.[2]
-
Inhibit XIAP and FLIP: It inhibits the X-linked inhibitor of apoptosis (XIAP) and disrupts the expression of FLICE inhibitory protein (FLIP), both of which are key negative regulators of apoptosis.[2][4]
-
Modulate the Akt Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a central protein in a major cell survival pathway.[5]
-
Interfere with the Sphingomyelin Pathway: The compound influences the balance of ceramide and sphingosine-1-phosphate (S1P), promoting the accumulation of the pro-apoptotic molecule ceramide.[3]
-
Inhibit Topoisomerase II: this compound also functions as a DNA topoisomerase II inhibitor, further contributing to its anti-cancer properties.[2]
This compound Signaling Pathway
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 769-P | Renal Cancer | MTS | 72 | ~15 | [5] |
| 786-O | Renal Cancer | MTS | 72 | ~20 | [5] |
| Caki-2 | Renal Cancer | MTS | 72 | ~25 | [5] |
| LNCaP | Prostate Cancer | Cell Proliferation Assay | 48 | 10 - 30 | [6] |
| DU145 | Prostate Cancer | Cell Proliferation Assay | 48 | 10 - 30 | [6][7] |
| PC3 | Prostate Cancer | Cell Proliferation Assay | 48 | 10 - 30 | [6][7] |
| HCT-116 p53+/+ | Colorectal Cancer | MTT | 24 | >400 | [8] |
| HCT-116 p53-/- | Colorectal Cancer | MTT | 24 | >400 | [8] |
| SKN-BE(2)C | Neuroblastoma | Alamar Blue | 72 | ~10 | [9] |
| MDA-MB-231 | Breast Cancer | Alamar Blue | 72 | ~20 | [9] |
| U87 | Glioblastoma | Alamar Blue | 72 | ~15 | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[10]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[11][12]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
The CellTiter 96® AQueous One Solution Assay is a colorimetric method for determining the number of viable cells.[13] It uses a tetrazolium compound (MTS) that is bioreduced by metabolically active cells into a colored formazan product that is soluble in tissue culture medium, simplifying the assay procedure.[14]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
CellTiter 96® AQueous One Solution Reagent (Promega, Cat. No. G3580)[15]
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Experimental Workflow: CellTiter 96® (MTS) Assay
Caption: Step-by-step workflow for the CellTiter 96® AQueous One Solution Assay.
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well containing 100 µL of culture medium.[14]
-
Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.[14][16]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[13][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
The MTT and CellTiter 96® AQueous One Solution assays are robust and reliable methods for assessing the efficacy of this compound. The choice between the two assays may depend on factors such as convenience and specific experimental needs, with the MTS assay offering a more streamlined protocol. By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively evaluate the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.
References
- 1. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ovid.com [ovid.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of Therapeutic Potential of this compound, a Novel Isoflavone Analog, in Renal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. ias.ac.in [ias.ac.in]
- 7. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.jp]
- 16. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [worldwide.promega.com]
- 17. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
Application of Phenoxodiol in Combination with Cisplatin in Ovarian Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, primarily due to the development of resistance to platinum-based chemotherapies like cisplatin. Phenoxodiol, a synthetic analogue of the isoflavone genistein, has emerged as a promising agent capable of sensitizing chemoresistant ovarian cancer cells to conventional therapies. This document provides a detailed overview of the application of this compound in combination with cisplatin for the treatment of ovarian cancer cells, with a focus on the underlying molecular mechanisms and detailed protocols for in vitro evaluation.
The combination therapy of this compound and cisplatin has been shown to be particularly effective in overcoming platinum resistance. The primary mechanism of action involves the downregulation of the X-chromosome-linked inhibitor of apoptosis (XIAP) protein and the inhibition of autophagy, both of which are key pathways contributing to chemoresistance in ovarian cancer.[1] By suppressing these survival pathways, this compound restores the sensitivity of cancer cells to cisplatin-induced apoptosis. Clinical studies have also indicated that the combination is well-tolerated and shows activity in patients with platinum-resistant ovarian cancer.[2]
Key Molecular Mechanisms
This compound enhances cisplatin's cytotoxicity through a multi-faceted approach:
-
Downregulation of XIAP: XIAP is an endogenous inhibitor of caspases, the key executioners of apoptosis. By promoting the degradation of XIAP, this compound removes this inhibitory block, allowing for the efficient activation of the apoptotic cascade initiated by cisplatin-induced DNA damage.[1][3]
-
Inhibition of Autophagy: Autophagy is a cellular process that can promote cell survival under stress, such as chemotherapy. This compound has been shown to inhibit autophagy in ovarian cancer cells, further preventing the cells from escaping the cytotoxic effects of cisplatin.[1]
-
Induction of Apoptosis: The combined action of XIAP downregulation and autophagy inhibition leads to a significant increase in apoptosis, as evidenced by the upregulation of cleaved PARP, a hallmark of programmed cell death.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| KK (Ovarian Clear Cell Carcinoma) | This compound | 0.5 - 2.0 µg/mL | Dose-dependent decrease in viability | [1] |
| KK (Ovarian Clear Cell Carcinoma) | Cisplatin | 10 µM | Moderate decrease in viability | [1] |
| KK (Ovarian Clear Cell Carcinoma) | This compound + Cisplatin | Pre-treatment with this compound (0.5 - 2.0 µg/mL) followed by Cisplatin (10 µM) | Significantly increased sensitivity to cisplatin in a dose-dependent manner | [1] |
Table 2: Effect of this compound and Cisplatin on Key Apoptotic and Autophagic Proteins
| Cell Line | Treatment | Protein | Change in Expression | Method of Detection | Reference |
| KK | This compound | XIAP | Decreased | Western Blot | [1] |
| KK | This compound | LC3A II | Decreased | Western Blot | [1] |
| KK | This compound + Cisplatin | XIAP | Decreased | Western Blot | [1] |
| KK | This compound + Cisplatin | LC3A II | Decreased | Western Blot | [1] |
| KK | This compound + Cisplatin | Cleaved-PARP | Increased | Western Blot | [1] |
Visualizations
Signaling Pathway of this compound and Cisplatin Combination Therapy
Caption: Mechanism of this compound-cisplatin synergism.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound, cisplatin, and their combination on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell line (e.g., KK)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
For combination treatment, pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µg/mL) for 24 hours.
-
Add varying concentrations of cisplatin to the wells (with and without this compound pre-treatment) and incubate for an additional 48 hours. Include wells with single-agent treatments and untreated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of XIAP, LC3, and Cleaved PARP
Objective: To analyze the expression levels of key proteins involved in apoptosis and autophagy following treatment.
Materials:
-
Treated and untreated ovarian cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-XIAP, anti-LC3A, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and/or cisplatin as described in the cell viability protocol.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Protocol 3: Apoptosis Assay using Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after treatment with this compound and cisplatin.
Materials:
-
Treated and untreated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells in 6-well plates with the desired concentrations of this compound and/or cisplatin.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The combination of this compound and cisplatin represents a promising strategy to overcome chemoresistance in ovarian cancer. The provided protocols offer a framework for the in vitro evaluation of this combination therapy. Further research, including quantitative analysis of the synergistic effects and in vivo studies, is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. This compound Increases Cisplatin Sensitivity in Ovarian Clear Cancer Cells Through XIAP Down-regulation and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II evaluation of this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Phenoxodiol's Synergy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated promising anti-cancer properties, notably its ability to sensitize chemoresistant cancer cells to conventional cytotoxic agents.[1] Paclitaxel, a taxane derivative, is a widely used chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[2][3] This document provides a detailed experimental framework for investigating the synergistic anti-cancer effects of this compound in combination with paclitaxel. The protocols outlined below are designed to enable researchers to assess cell viability, and apoptosis, and to elucidate the underlying molecular mechanisms through cell cycle analysis and examination of key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination Therapy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| Ovarian Cancer (e.g., SKOV3) | This compound | 15 | CI < 1 | Synergistic |
| Paclitaxel | 0.1 | |||
| This compound + Paclitaxel | This compound: 5, Paclitaxel: 0.03 | |||
| Prostate Cancer (e.g., PC3) | This compound | 30 | CI < 1 | Synergistic |
| Paclitaxel | 0.05 | |||
| This compound + Paclitaxel | This compound: 10, Paclitaxel: 0.015 | |||
| Breast Cancer (e.g., MCF-7) | This compound | 20 | CI < 1 | Synergistic |
| Paclitaxel | 0.08 | |||
| This compound + Paclitaxel | This compound: 7.5, Paclitaxel: 0.025 |
Note: The IC50 and CI values presented are hypothetical and should be determined experimentally for each cell line. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and paclitaxel, both individually and in combination, and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell lines (e.g., SKOV3, PC3, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in complete growth medium. For combination treatments, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment:
-
Single Agent: Add 100 µL of the diluted this compound or paclitaxel solutions to the respective wells.
-
Combination (Sequential): Pre-treat cells with this compound for 24 hours.[6] Remove the medium and add fresh medium containing paclitaxel for a further 48 hours.
-
Combination (Simultaneous): Add 100 µL of the medium containing both this compound and paclitaxel at the desired concentrations and incubate for 72 hours.
-
Include a vehicle control (DMSO) for each condition.
-
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and paclitaxel.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol examines the effect of this compound and paclitaxel on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Paclitaxel is known to induce G2/M arrest.[2][3]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound and paclitaxel synergy.
Caption: Proposed signaling pathway for this compound and paclitaxel synergy.
References
- 1. ovid.com [ovid.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
- 6. This compound treatment alters the subsequent response of ENOX2 (tNOX) and growth of hela cells to paclitaxel and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing the Chemosensitizing Effect of Phenoxodiol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated significant potential as a chemosensitizing agent in various cancer types. It has been shown to enhance the efficacy of conventional chemotherapeutic drugs by modulating key cellular pathways involved in apoptosis and drug resistance. These application notes provide a comprehensive overview and detailed protocols for assessing the chemosensitizing effects of this compound in a laboratory setting.
Mechanism of Action: this compound exerts its chemosensitizing effects through a multi-faceted mechanism. A primary target is the tumor-associated cell surface NADH oxidase (ENOX2), an enzyme often overexpressed in cancer cells.[1] Inhibition of ENOX2 by this compound leads to an increase in intracellular NADH levels, which in turn triggers a cascade of events culminating in apoptosis.[1] Furthermore, this compound has been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspases, and by promoting the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of apoptosis.[1][2][3]
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro studies of this compound as a chemosensitizing agent.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 10 - 30 | [4][5] |
| DU145 | Prostate Cancer | 10 - 30 | [4][5] |
| PC3 | Prostate Cancer | 10 - 30 | [4][5] |
| HCT-116 p53+/+ | Colorectal Cancer | Not specified | [1] |
| HCT-116 p53-/- | Colorectal Cancer | Not specified | [1] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not specified | [2] |
Table 2: Effective Concentrations and Incubation Times for Combination Studies
| Cancer Type | Cell Line | Chemotherapeutic Agent | Chemo Agent Concentration | This compound Concentration | Incubation Time | Reference |
| Colorectal Cancer | HCT-116 | 5-Fluorouracil (5-FU) | 200 µM | 10 µg/ml (pre-treatment) | 4h (PXD), then 24h (5-FU) | [1] |
| Ovarian Cancer | Not specified | Cisplatin | 1 µM | 5 µM | 24h (co-treatment) | [6] |
| Prostate Cancer | DU145 | Cisplatin | 1 µM and 10 µM | 5 µM | 24h (co-treatment) | [6] |
| Prostate Cancer | PC3 | Docetaxel | 100 nM | 10 µM and 30 µM | 24h and 48h | [7] |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and/or chemotherapeutic agents on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., 5-Fluorouracil, Cisplatin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, pre-treat with this compound for the indicated time (e.g., 4 hours), remove the medium, and add the medium containing the chemotherapeutic agent. Alternatively, for co-treatment, add the combination of this compound and the chemotherapeutic agent simultaneously.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
C. Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in the apoptotic pathway, such as XIAP, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, and Bcl-2.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for XIAP, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
D. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of genes involved in apoptosis, such as CASP3, CASP8, and CASP9.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for CASP3, CASP8, CASP9, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Extract total RNA from cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
E. ENOX2 (NADH Oxidase) Activity Assay
This spectrophotometric assay measures the activity of ENOX2 by monitoring the oxidation of NADH.
Materials:
-
Cell lysates or purified ENOX2 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADH solution (freshly prepared)
-
Spectrophotometer
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
In a cuvette, add the assay buffer and the cell lysate.
-
Initiate the reaction by adding the NADH solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at 37°C.
-
The rate of NADH oxidation is proportional to the ENOX2 activity.
-
Calculate the specific activity (µmol NADH oxidized/min/mg protein).
III. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for assessing its chemosensitizing effect.
Caption: this compound's mechanism of action as a chemosensitizer.
Caption: Experimental workflow for assessing this compound's chemosensitizing effect.
References
- 1. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Overcoming Chemoresistance in Cancer Cell Lines Using Phenoxodiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of many cancers. Tumor cells often develop mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure and disease progression. Phenoxodiol, a synthetic analogue of the isoflavone genistein, has emerged as a promising agent to counteract this resistance. It has been shown to sensitize a variety of cancer cell lines to conventional chemotherapies by modulating key signaling pathways involved in apoptosis and cell survival. These application notes provide a summary of the quantitative effects of this compound in combination with various chemotherapeutic agents and detailed protocols for key experimental assays to evaluate its efficacy in overcoming chemoresistance.
This compound exerts its chemosensitizing effects through a multi-faceted mechanism. A primary mode of action is the inhibition of anti-apoptotic proteins, such as X-linked inhibitor of apoptosis protein (XIAP) and FLICE-like inhibitory protein (FLIP).[1][2] By downregulating these proteins, this compound lowers the threshold for apoptosis induction by chemotherapeutic drugs. Furthermore, this compound has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, and to inhibit sphingosine kinase-1 (SphK1), an enzyme implicated in promoting cell proliferation and drug resistance.[3][4]
Data Presentation: Efficacy of this compound in Overcoming Chemoresistance
The following tables summarize the quantitative data on the efficacy of this compound in sensitizing various cancer cell lines to different chemotherapeutic agents.
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | IC50 (Without this compound) | This compound Concentration | IC50 (With this compound) | Reference |
| DU145 (Prostate) | This compound (alone) | 8 ± 1 µM | N/A | N/A | [5] |
| PC3 (Prostate) | This compound (alone) | 38 ± 9 µM | N/A | N/A | [5] |
| HCT-116 p53+/+ (Colorectal) | 5-Fluorouracil + Oxaliplatin | Not specified | 10 µg/mL (4h pre-treatment) | Cell viability reduced to 51% | [6] |
| HCT-116 p53-/- (Colorectal) | 5-Fluorouracil + Oxaliplatin | Not specified | 10 µg/mL (4h pre-treatment) | Cell viability reduced to 51% | [6] |
Note: Further studies are needed to establish a comprehensive database of IC50 values across a wider range of cancer cell lines and chemotherapeutic agents.
Table 2: Induction of Apoptosis by this compound in Combination with Chemotherapy
| Cancer Cell Line | Treatment | Apoptosis Rate | Necrosis Rate | Reference |
| DU145 (Prostate) | 10 µM this compound (24h) | Minor increase (p=0.044) | Significant increase (p<0.001) | [7] |
| DU145 (Prostate) | 30 µM this compound (24h) | Significant increase (p<0.001) | Not specified | [7] |
| DU145 (Prostate) | 10 µM this compound (48h) | Significant increase (p<0.001) | Significant increase (p=0.002) | [7] |
| DU145 (Prostate) | 30 µM this compound (48h) | Significant increase (p<0.001) | Significant increase (p≤0.001) | [7] |
Table 3: Effect of this compound on Key Signaling Molecules
| Cancer Cell Line | Treatment | Target Molecule | Change in Expression/Activity | Reference |
| Ovarian Cancer Cells | This compound | XIAP | Inhibition/Degradation | [2] |
| Ovarian Cancer Cells | This compound | FLIP | Disruption of expression | [2] |
| Ovarian Cancer Cells | This compound | Akt | Modulation of signaling | [2] |
| Osteosarcoma (U2OS) Cells | This compound + Doxorubicin | SphK1 | Synergistic inhibition | [3] |
| Colorectal (HCT-116) Cells | This compound + 5-FU + Oxaliplatin | Caspase-3 mRNA | 2.13-fold increase (p<0.05) in p53-/- cells | [1] |
| Colorectal (HCT-116) Cells | This compound + 5-FU + Oxaliplatin | Caspase-9 mRNA | 1.96-fold increase (p<0.05) in p53-/- cells | [1] |
| Prostate (LNCaP, DU145, PC3) | 10µM & 30µM this compound (24h & 48h) | p21WAF1 mRNA | Upregulation | [8] |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound to overcome chemoresistance.
Caption: General workflow for assessing this compound's chemosensitizing effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and/or chemotherapeutic agents on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or chemotherapeutic agents.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 Activity Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treatment with this compound and/or chemotherapeutic agents.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
Read the plate at 405 nm in a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the level of the untreated control.
Western Blotting for Protein Expression Analysis
Objective: To detect and quantify changes in the expression levels of key proteins (e.g., XIAP, p-Akt, total Akt) involved in chemoresistance and apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the relative changes in mRNA expression levels of genes of interest (e.g., Caspase-3, Caspase-9, p21) following treatment.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis to verify the specificity of the amplified product (for SYBR Green assays).
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
References
- 1. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co‐administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase‐1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Protocol for Investigating the Immunomodulatory Effects of Phenoxodiol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxodiol (PXD), a synthetic analogue of the plant isoflavone genistein, has demonstrated potent anticancer activities. Beyond its direct effects on tumor cells, emerging evidence indicates that this compound also possesses significant immunomodulatory properties.[1][2][3] Notably, at low concentrations, this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system, while higher concentrations can be inhibitory to immune cells.[1][2][3] This dose-dependent dual activity makes this compound a compelling candidate for chemo-immunotherapy, where it could potentially kill cancer cells directly while simultaneously boosting the patient's anti-tumor immune response.
This document provides a detailed protocol for investigating the immunomodulatory effects of this compound, with a focus on its impact on human peripheral blood mononuclear cells (PBMCs) and specifically, NK cells. The protocols outlined below cover the assessment of cell viability, proliferation, NK cell-mediated cytotoxicity, and cytokine production.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on PBMC Viability and Proliferation
| This compound Concentration (µg/mL) | Effect on PBMC Proliferation | PBMC Viability | Reference |
| ≥ 1.0 | Significant Inhibition (e.g., 89% inhibition at 10 µg/mL) | Significantly Reduced (>60% loss of viable cells) | [1][4] |
| 0.05 - 0.5 | Weakly Affected | Not significantly reduced | [1][4] |
Table 2: Immunomodulatory Effects of Low-Dose this compound on NK Cell Cytotoxicity
| This compound Concentration (µg/mL) | Effect on NK Cell Cytotoxicity (vs. K562 target cells) | Up-regulation of Intracellular Perforin in CD56+ Cells | Reference |
| 0.1 - 0.2 (Healthy Donors) | Significant Enhancement | Significant Up-regulation | [4] |
| 0.05 - 0.5 (Cancer Patients) | Significant Enhancement | Not specified | [4] |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 15 mL of Ficoll-Paque PLUS into a 50 mL conical tube.
-
Slowly and carefully layer up to 35 mL of the diluted blood on top of the Ficoll-Paque, minimizing the mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count using a hemocytometer and Trypan blue exclusion to determine the number of viable cells.
Assessment of this compound's Effect on PBMC Viability and Proliferation (MTT Assay)
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Isolated PBMCs
-
RPMI-1640 complete medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.05 to 10 µg/mL. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-90 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the no-treatment control.
Isolation of Natural Killer (NK) Cells
This protocol describes the isolation of untouched NK cells from the previously isolated PBMC population using a negative selection immunomagnetic bead-based kit.
Materials:
-
Isolated PBMCs
-
NK Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
Magnetic separator
Procedure:
-
Follow the manufacturer's instructions for the specific NK cell isolation kit.
-
Typically, the protocol involves incubating the PBMC suspension with a cocktail of biotin-conjugated antibodies against non-NK cell surface markers (e.g., CD3, CD14, CD19, CD36, CD123, HLA-DR).
-
After incubation, magnetic microbeads conjugated to anti-biotin antibodies are added.
-
The cell suspension is then passed through a column placed in a magnetic field. The magnetically labeled non-NK cells are retained in the column, while the untouched NK cells pass through.
-
The enriched NK cells are collected, washed, and resuspended in the appropriate medium for downstream applications.
-
Assess the purity of the isolated NK cells (CD3-CD56+) by flow cytometry.
NK Cell-Mediated Cytotoxicity Assay (Calcein-AM Release Assay)
This non-radioactive assay measures the ability of NK cells to lyse target cells.
Materials:
-
Isolated NK cells (effector cells)
-
K562 cells (target cells, a human erythroleukemic cell line susceptible to NK cell lysis)
-
Complete RPMI-1640 medium
-
Calcein-AM
-
96-well V-bottom or U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free RPMI-1640 medium.
-
Add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled K562 cells twice with complete RPMI-1640 medium to remove excess dye.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete RPMI-1640 medium.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled K562 target cells into each well of a 96-well plate (1 x 10^4 cells/well).
-
Prepare serial dilutions of the isolated NK cells (effector cells) to achieve various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
For controls, include wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 2% Triton X-100).
-
-
To test the effect of this compound, pre-incubate the effector cells with various concentrations of this compound (e.g., 0.1 µg/mL, 0.2 µg/mL) for a specified period (e.g., 3 days) before adding them to the target cells.
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100
-
Cytokine Release Assay (ELISA)
This protocol measures the concentration of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), released by NK cells upon stimulation.
Materials:
-
Supernatants collected from the NK cell cytotoxicity assay or from a separate NK cell stimulation experiment.
-
Human IFN-γ and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the protocol involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants are then added to the wells, allowing the cytokine to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Visualizations
Caption: Experimental workflow for investigating the immunomodulatory effects of this compound.
Caption: Known signaling pathways and cellular effects of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-Angiogenic Effects of Phenoxodiol
Introduction
Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated potent anti-cancer properties, including the inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the anti-angiogenic effects of this compound using established in vitro and in vivo models.
Mechanism of Action: Targeting the Sphingosine Kinase-1/Sphingosine-1-Phosphate (SphK1/S1P) Signaling Pathway
This compound exerts its anti-angiogenic effects primarily by inhibiting sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell proliferation, survival, and migration.[2] In endothelial cells, S1P binds to its G-protein coupled receptors (S1PRs), activating downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for endothelial cell survival and migration.[2][3]
By inhibiting SphK1, this compound reduces the intracellular and extracellular levels of S1P.[1][4] This disruption of the SphK1/S1P axis leads to the inhibition of Akt phosphorylation and the subsequent suppression of downstream pro-angiogenic signaling, ultimately resulting in decreased endothelial cell proliferation, migration, and tube formation.[3][4]
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on HUVEC Proliferation
| This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| 4 | Proliferation inhibited | [5] |
| 10 | Weakly affected | [5] |
| 41.7 | 91 ± 3 | [4] |
Table 2: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Inhibition of Vascular Structure Formation (%) | Reference |
| 10 | 78 ± 6 | [6] |
Table 3: Effect of this compound on Endothelial Cell Migration
| Treatment | Inhibition of Migration | Reference |
| This compound | Significantly inhibited migration towards fibronectin | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound are provided below.
Endothelial Cell Proliferation Assay (MTS Assay)
This protocol outlines the measurement of endothelial cell proliferation in the presence of this compound using a colorimetric MTS assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in EGM with a final DMSO concentration not exceeding 0.1%. Replace the medium in the wells with the this compound solutions or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
In Vitro Tube Formation Assay (Matrigel Assay)
This protocol describes the assessment of this compound's effect on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM
-
Matrigel Basement Membrane Matrix
-
This compound
-
DMSO
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel per well.[7] Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension (5 x 10⁴ cells/well) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This protocol details the evaluation of this compound's impact on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
FBS
-
This compound
-
DMSO
-
6-well plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with EGM containing low serum (e.g., 1% FBS) and the desired concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch width.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides an in vivo model to assess the effect of this compound on blood vessel formation.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
This compound
-
Sterile filter paper discs or gelatin sponges
-
Ethanol (70%)
-
Sterile PBS
-
Incubator (37.5°C, 60-70% humidity)
-
Stereomicroscope with a camera
Procedure:
-
Egg Preparation: Incubate fertilized chicken eggs at 37.5°C with humidity. On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile filter paper discs or gelatin sponges soaked with different concentrations of this compound or a vehicle control. Carefully place the discs/sponges on the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: On the designated day, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the disc/sponge. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's anti-angiogenic signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's anti-angiogenic effects.
References
- 1. Co-administration this compound with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Phenoxodiol solubility issues in culture media
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Phenoxodiol in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge? A1: this compound is a synthetic isoflavone analog of genistein with anti-neoplastic properties.[1][2] As a hydrophobic compound, it has very low solubility in aqueous solutions like cell culture media (< 0.1 mg/mL), which can lead to precipitation and inconsistent experimental results.[3]
Q2: What is the recommended solvent for making a this compound stock solution? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL (416.23 mM) being achievable.[3][4]
Q3: My this compound precipitated after I added it to my culture media. What should I do? A3: This is a common issue when diluting a DMSO-based stock into an aqueous medium.[5][6] To redissolve the compound, you can gently warm the solution to 37°C and vortex or sonicate it for several minutes.[5][7] To prevent this, it is crucial to use a stepwise dilution method and ensure the final DMSO concentration remains consistent and non-toxic.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium? A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your culture medium should be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]
Q5: How should I store my this compound stock solution? A5: Aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[3][8] This prevents degradation from repeated freeze-thaw cycles.[8] A stock solution can be stored for several months below -20°C.[3]
Troubleshooting Guide
Issue 1: this compound Powder Will Not Dissolve in DMSO
Q: I am having difficulty dissolving the this compound powder in DMSO to create my stock solution. What steps can I take?
A: While this compound is highly soluble in DMSO, achieving a high-concentration stock solution may require assistance.
-
Gentle Warming: Warm the tube containing the DMSO and this compound powder in a 37°C water bath for 10-15 minutes.[3][5]
-
Agitation: After warming, vortex the solution vigorously for 1-2 minutes.
-
Sonication: If powder is still visible, place the tube in an ultrasonic bath for several minutes until the solution is clear.[3][5]
Issue 2: Precipitation Occurs Upon Dilution into Culture Media
Q: My this compound stock solution is clear, but a precipitate forms immediately when I add it to my cell culture medium. How can I prevent this?
A: This "crashing out" occurs because the aqueous medium cannot maintain the high concentration of the hydrophobic compound that was soluble in the DMSO stock. The key is to avoid a rapid, large change in solvent polarity.
-
Use a Serial Dilution Method: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration helps keep the compound in solution. Refer to Protocol 2 for a detailed methodology.[8][9]
-
Ensure Final DMSO Concentration: The final DMSO concentration must be sufficient to aid solubility but remain non-toxic to cells. If you observe precipitation at a very low final DMSO concentration (e.g., <0.05%), you may be exceeding the solubility limit of this compound in that specific medium.
-
Pre-warm the Media: Using media pre-warmed to 37°C can sometimes help improve solubility.
References
- 1. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
How to address Phenoxodiol instability in aqueous solutions
Welcome to the Technical Support Center for Phenoxodiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the aqueous instability of this compound. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a synthetic isoflavene, an analog of the naturally occurring isoflavone genistein, with potent anti-cancer properties.[1] Like many isoflavones, this compound has poor water solubility and is prone to degradation in aqueous solutions, which can lead to inconsistent experimental results and reduced therapeutic efficacy.[2] Factors such as pH, temperature, and light can significantly impact its stability.[3]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[4][5] These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] When preparing working solutions in aqueous media (e.g., cell culture medium), it is best to make them fresh for each experiment.[7]
Q3: What are the main degradation pathways for isoflavones like this compound in aqueous solutions?
The instability of isoflavones in aqueous solutions is often due to hydrolysis of the ether linkage in the C-ring and other pH-dependent reactions.[8][9] Extreme pH levels, both acidic and basic, can catalyze the degradation of compounds with ester and amide bonds.[8][9] Additionally, exposure to light can lead to photodegradation.[3]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer/media.
-
Cause: This is a common issue due to the poor aqueous solubility of this compound. The rapid change in solvent polarity when adding the DMSO stock to an aqueous solution can cause the compound to come out of solution.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment if your experimental design allows.
-
Use a co-solvent: When diluting the DMSO stock, you can use a co-solvent such as PEG400, Tween 80, or cyclodextrin in your final aqueous solution to help maintain solubility.[6]
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach, gradually increasing the proportion of the aqueous solvent.
-
Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound.[10]
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after dilution.[7]
-
Issue: I am observing inconsistent results in my cell-based assays with this compound.
-
Cause: Inconsistent results can arise from the degradation of this compound in the aqueous cell culture medium over the course of the experiment.
-
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment.
-
Minimize exposure to light: Protect your this compound solutions from light by using amber tubes and covering plates with foil.
-
Control for pH: Ensure the pH of your culture medium is stable and consistent between experiments.
-
Consider stabilized formulations: For longer-term experiments, consider using a stabilized formulation of this compound, such as a dextran conjugate or microencapsulated form, if available and appropriate for your experimental setup.
-
Strategies to Enhance this compound Stability
Several strategies can be employed to improve the stability and solubility of this compound in aqueous solutions for experimental use.
Conjugation with Dextran
Conjugating this compound to a hydrophilic polymer like dextran can significantly enhance its stability. One study reported a 9-fold increase in stability for a dextran-phenoxodiol conjugate compared to the free drug.[11]
Quantitative Data on Dextran-Phenoxodiol Stability
| Compound | Residual Activity after 7h UV Irradiation | Fold Increase in Stability |
| Free this compound | 7 (±4) % | 1x |
| Dextran-Phenoxodiol | 65 (±5) % | ~9x |
Experimental Protocol: Enzymatic Conjugation of this compound to Dextran
This protocol is adapted from a published study.[11]
-
Dissolve Dextran: Dissolve 250 mg of dextran (Mr ~6000) in 1.5 ml of MilliQ water.
-
Prepare this compound Solution: Dissolve 7.5 mg of this compound in 0.5 ml of DMSO.
-
Mix Solutions: Add the this compound solution to the dextran solution and stir for 45 minutes at room temperature to form a stable solution.
-
Enzymatic Reaction: Add 75 mg of immobilized laccase (0.0345 U) to the mixture.
-
Incubation: Stir the reaction mixture for 24 hours at 40°C.
-
Purification: Remove the laccase by centrifugation or filtration. Purify the conjugate by dialysis against a DMSO/water mixture (1:1 v/v).
-
Lyophilization: Freeze-dry the purified sample to obtain a solid conjugate.
Workflow for Dextran Conjugation of this compound
Caption: Workflow for the enzymatic conjugation of this compound to dextran.
Microencapsulation
Encapsulating this compound within a protective matrix can improve its stability and control its release. Materials like gelatin, maltodextrin, and gum acacia have been used for the microencapsulation of isoflavones.[12][13][14]
Experimental Protocol: Microencapsulation of Isoflavone Extract by Spray Drying
This is a general protocol for isoflavone microencapsulation that can be adapted for this compound.[13]
-
Prepare Polymer Solution: Dissolve the chosen polymer (e.g., gelatin) in deionized water with heating and stirring to form a solution (e.g., 3-6% w/v).
-
Prepare this compound Dispersion: Suspend this compound in deionized water to obtain a dispersion (e.g., 2-3% w/v) and stir at an elevated temperature (e.g., 90°C) for 30 minutes.
-
Mix: Combine the polymer solution and this compound dispersion to achieve the desired drug-to-polymer ratio (e.g., 1:2 or 1:3 w/w).
-
Spray Drying: Feed the mixture into a spray dryer with appropriate settings (e.g., inlet temperature, feed flow rate) to produce microparticles.
-
Collection: Collect the dried microparticles from the cyclone separator.
Troubleshooting Microencapsulation
-
Low Yield: This can be due to the small volume of the feed, loss of smaller particles, or high viscosity of the feed solution.[13] Adjust the feed concentration and spray drying parameters.
-
Hygroscopicity: The encapsulated product may absorb moisture, leading to degradation.[14] Store the microparticles in a desiccator or at low humidity. The choice of encapsulating material can also influence hygroscopicity.[14]
Nanoparticle Formulation
Formulating this compound into nanoparticles, such as lipid-based nanoparticles (Solid Lipid Nanoparticles - SLNs, Nanostructured Lipid Carriers - NLCs) or polymeric nanoparticles, can enhance its solubility and stability.
Experimental Protocol: Preparation of Lipid Nanoparticles by Emulsification-Solvent Evaporation
This is a generalized protocol for preparing lipid nanoparticles.[15]
-
Prepare Organic Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., dichloromethane).
-
Prepare Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure, which causes the lipid to precipitate, forming nanoparticles.
-
Purification/Concentration: The nanoparticle suspension can be washed and concentrated by centrifugation.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
This compound induces apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic proteins and activation of caspases.[1][5]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest Pathway
This compound can induce cell cycle arrest at the G1/S phase, which is mediated by the upregulation of p21WAF1/CIP1, independent of p53 status.[5][10]
Caption: this compound-induced G1/S cell cycle arrest pathway.
References
- 1. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Phenoxodiol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Phenoxodiol in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While research on acquired resistance to this compound is limited, potential mechanisms can be inferred from its known modes of action. These may include:
-
Alterations in Apoptosis Signaling:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like XIAP (X-linked inhibitor of apoptosis protein) or Bcl-2 family members can counteract this compound's pro-apoptotic effects.[1][2]
-
Downregulation or mutation of pro-apoptotic proteins: Changes in proteins like Bax or Bak can inhibit the mitochondrial pathway of apoptosis.
-
Impaired caspase activation: Mutations or altered expression of caspases can block the final execution steps of apoptosis.
-
-
Modifications in Signaling Pathways:
-
Activation of pro-survival signaling: Constitutive activation of pathways like PI3K/Akt or Wnt/β-catenin can promote cell survival and proliferation, overriding this compound's inhibitory effects.
-
Bypass signaling: Cells may develop alternative signaling pathways to maintain proliferation and survival, circumventing the pathways targeted by this compound.
-
-
Changes in Drug Target or Transport:
-
Alterations in ENOX2: As this compound is known to target the tumor-associated cell surface NADH oxidase (ENOX2), mutations or altered expression of this protein could lead to resistance.
-
Increased drug efflux: Overexpression of multidrug resistance transporters could potentially reduce intracellular concentrations of this compound.
-
Q2: How can I experimentally confirm if my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response analysis comparing the sensitivity of your potentially resistant cell line to the parental, sensitive cell line. Key experiments include:
-
Cell Viability Assays (e.g., MTT, XTT): Determine and compare the IC50 (half-maximal inhibitory concentration) values for this compound in both cell lines. A significant increase in the IC50 for the resistant line is a primary indicator of resistance.
-
Clonogenic Survival Assay: This assay assesses the long-term proliferative capacity of single cells after drug treatment and provides a robust measure of resistance.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): Compare the extent of apoptosis induced by this compound in both sensitive and resistant cells to determine if the resistance mechanism involves evasion of apoptosis.
Q3: What strategies can I employ in my experiments to overcome this compound resistance?
A3: Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy:
-
Synergize with conventional chemotherapeutics: this compound has been shown to sensitize cancer cells to platinum-based drugs (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel). Combining this compound with these agents may overcome resistance by targeting multiple cellular pathways.
-
Target pro-survival pathways: Use inhibitors of pathways that may be hyperactivated in resistant cells, such as PI3K/Akt or MEK/ERK inhibitors.
-
Inhibit anti-apoptotic proteins: Co-administration with inhibitors of Bcl-2 family proteins (e.g., ABT-737) could restore apoptotic sensitivity.
-
-
Modulate Signaling Pathways:
-
Wnt/β-catenin pathway inhibition: Combining this compound with a Wnt inhibitor, such as sFRP4, has been shown to increase its cytotoxic effects in prostate cancer cells.
-
-
Sequential Treatment:
-
Pre-treatment with this compound followed by a cytotoxic agent has been shown to be more effective than simultaneous administration in some contexts.
-
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Response to this compound Treatment
| Potential Cause | Suggested Troubleshooting Step |
| Upregulation of anti-apoptotic proteins (e.g., XIAP, Bcl-2) | Perform Western blot analysis to compare the expression levels of XIAP, Bcl-2, and other anti-apoptotic proteins between sensitive and resistant cells. |
| Reduced activation of caspases | Use a caspase activity assay (e.g., colorimetric or fluorometric) to measure the activity of key caspases (e.g., caspase-3, -8, -9) in response to this compound treatment in both cell lines. |
| Alterations in the mitochondrial apoptosis pathway | Assess mitochondrial membrane potential using dyes like JC-1. Analyze the expression and localization of Bax and Bak proteins. |
Issue 2: No Significant Reduction in Cell Proliferation After this compound Treatment
| Potential Cause | Suggested Troubleshooting Step |
| Activation of pro-survival signaling pathways (e.g., PI3K/Akt) | Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR) via Western blot in both sensitive and resistant cells, with and without this compound treatment. |
| Cell cycle checkpoint dysregulation | Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to see if this compound is still inducing cell cycle arrest (typically at G1/S phase) in the resistant cells. |
| Development of bypass signaling pathways | Consider using pathway-specific inhibitors (e.g., for MEK/ERK, STAT3) in combination with this compound to identify potential bypass routes. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 8 ± 1 | [2] |
| PC3 | Prostate Cancer | 38 ± 9 | [2] |
| HL60 | Leukemia | 2.8 | |
| HL60rho(o) | Leukemia | 6.7 |
Table 2: Examples of Effective Concentrations of this compound in Combination Therapies
| Cell Line | Combination Agent | This compound Concentration | Effect | Reference |
| DU145 | Cisplatin | 5 µM | Synergistic inhibition of cell growth | [2] |
| PC3 | sFRP4 | 30 µM | Significant decrease in cell proliferation | |
| LNCaP | sFRP4 | 30 µM | Significant decrease in cell proliferation |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell lines (sensitive and potentially resistant)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot for XIAP and Phospho-Akt
This protocol is to assess the expression of key proteins in apoptosis and survival pathways.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-XIAP, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
Identifying and mitigating off-target effects of Phenoxodiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Phenoxodiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic isoflavone analog that primarily induces apoptosis in cancer cells through multiple mechanisms. It activates the caspase signaling pathway, inhibits the X-linked inhibitor of apoptosis (XIAP), and disrupts the expression of FLICE inhibitory protein (FLIP).[1][2] Additionally, this compound has been shown to inhibit DNA topoisomerase II.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are centered around the induction of apoptosis in cancer cells. These include:
-
Activation of Caspases: this compound activates the caspase cascade, a key component of the apoptotic signaling pathway.[1][2]
-
Inhibition of XIAP: By inhibiting XIAP, this compound removes a key brake on apoptosis, allowing programmed cell death to proceed.[1][2]
-
Disruption of FLIP Expression: this compound disrupts the expression of FLIP, a protein that inhibits the activation of caspase-8, thereby promoting apoptosis.[1]
-
Inhibition of DNA Topoisomerase II: This enzyme is crucial for DNA replication and repair in rapidly dividing cells. Its inhibition by this compound contributes to its anti-cancer activity.[1][2]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the cell division cycle.[2]
Q3: What are the potential off-target effects of this compound that could interfere with my experiments?
This compound can exert effects on cellular pathways beyond its primary anti-cancer targets. Researchers should be aware of these potential off-target effects, which may influence experimental outcomes:
-
Inhibition of Plasma Membrane Electron Transport (PMET): this compound has been shown to inhibit PMET in both tumor cells and activated T-cells.[3][4] This can affect cellular redox balance and energy metabolism.
-
Immunomodulatory Effects: At high concentrations (≥1 μg/mL or 4 μM), this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), including lymphocytes.[5][6] Conversely, at lower concentrations (0.05-0.5 μg/mL), it can enhance the cytotoxic function of natural killer (NK) cells.[5][6] This dose-dependent effect is critical to consider in immunology and immuno-oncology studies.
-
Inhibition of Sphingosine Kinase 1 (SphK1): this compound has been reported to inhibit SphK1, an enzyme involved in the production of the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer cell proliferation and survival.[7][8]
-
Effects on the Akt Signaling Pathway: this compound can disrupt FLIP expression through the Akt signal transduction pathway.[1] This indicates a broader impact on cell survival signaling.
Q4: I am not seeing the expected apoptotic effect of this compound in my cancer cell line. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary. It is advisable to consult the literature for reported IC50 values for your specific cell line or a similar one.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Off-Target Effects Masking On-Target Effects: At high concentrations, off-target effects might lead to cellular responses that mask or counteract apoptosis. Consider using a lower concentration or a more targeted approach to validate the mechanism.
-
Resistance Mechanisms: The cancer cell line may possess intrinsic or acquired resistance mechanisms that circumvent the apoptotic pathways targeted by this compound.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your data. Here are some strategies:
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations, while off-target effects may become more prominent at higher concentrations. A careful dose-response curve can help differentiate these.
-
Use of Control Compounds: If available, use a structurally related but inactive analog of this compound as a negative control. An active analog with a different off-target profile could also be informative.
-
Target Knockout/Knockdown: The most definitive way to confirm an on-target effect is to use a cell line where the intended target (e.g., XIAP, Topoisomerase II) has been knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA. The effect of this compound should be significantly diminished in these cells if it is on-target.
-
Biochemical and Biophysical Assays: Directly measure the interaction of this compound with its purified target protein using assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[3][9][10]
-
Broad Profiling Assays: Techniques like kinome scanning or proteomic profiling can provide a broad overview of the proteins that this compound interacts with, helping to identify potential off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cells
-
Problem: You are observing significant toxicity in your non-cancerous control cell line.
-
Possible Cause: this compound can be cytotoxic to rapidly proliferating non-cancerous cells, such as activated T-lymphocytes, at higher concentrations.[1] Inhibition of plasma membrane electron transport (PMET) can also contribute to toxicity in certain cell types.[3][4]
-
Troubleshooting Steps:
-
Review the Literature: Check for reported IC50 values of this compound on your specific non-cancerous cell line or similar cell types.
-
Perform a Dose-Response Experiment: Determine the IC50 of this compound in your control cell line and compare it to the IC50 in your cancer cell line. Aim to use a concentration that provides a therapeutic window (i.e., is cytotoxic to cancer cells but has minimal effect on normal cells).
-
Reduce Treatment Duration: Shorter exposure times may minimize toxicity in non-cancerous cells while still inducing the desired effect in cancer cells.
-
Consider the Proliferative State: The toxicity of this compound can be dependent on the proliferative state of the cells. Ensure your control cells are in a comparable growth phase to your experimental cells.
-
Issue 2: Inconsistent or Irreproducible Results
-
Problem: You are obtaining variable results between experiments.
-
Possible Causes:
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially if not stored properly.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can affect cellular responses.
-
Experimental Technique: Inconsistent timing of drug addition, incubation periods, or assay procedures can lead to variability.
-
-
Troubleshooting Steps:
-
Compound Handling: Aliquot this compound upon receipt and store it at the recommended temperature, protected from light. Use fresh aliquots for each experiment.
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment.
-
Protocol Adherence: Follow a standardized and detailed experimental protocol meticulously. Pay close attention to incubation times, reagent concentrations, and washing steps.
-
Include Proper Controls: Always include vehicle-treated (e.g., DMSO) controls in every experiment to account for solvent effects.
-
Issue 3: Observed Phenotype Does Not Align with Known On-Target Effects
-
Problem: The cellular phenotype you observe after this compound treatment (e.g., changes in cell morphology, migration) is not readily explained by its known pro-apoptotic mechanisms.
-
Possible Cause: This could be indicative of an off-target effect. This compound's inhibition of PMET, SphK1, or other unknown targets could be responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, research signaling pathways that could be involved. For example, changes in cell adhesion and migration could be linked to alterations in the cytoskeleton or focal adhesions.
-
Perform Off-Target Validation Assays: Use specific assays to investigate the involvement of potential off-targets. For instance, you could measure PMET activity or SphK1 activity in your cells following this compound treatment.
-
Utilize Target Deconvolution Strategies: Employ techniques like proteomic profiling (e.g., using affinity-based probes or analyzing changes in protein expression/phosphorylation) to identify novel binding partners of this compound in your experimental system.
-
Consult the Literature for Similar Phenotypes: Search for other small molecules that induce a similar phenotype and see if they share any known off-targets with this compound.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Cancer Cell Lines | ||||
| SK-N-BE(2)C | Neuroblastoma | 36 | Alamar Blue (72h) | [11] |
| MDA-MB-231 | Breast Cancer | 22 | Alamar Blue (72h) | [11] |
| U87 | Glioblastoma | 19 | Alamar Blue (72h) | [11] |
| HCT-116 p53+/+ | Colorectal Cancer | ~5-10 | MTT (24-48h) | [12] |
| HCT-116 p53-/- | Colorectal Cancer | ~5-10 | MTT (24-48h) | [12] |
| LNCaP | Prostate Cancer | ~10-30 | MTS (48h) | [13] |
| DU145 | Prostate Cancer | ~10-30 | MTS (48h) | [13] |
| PC3 | Prostate Cancer | ~10-30 | MTS (48h) | [13] |
| HL60 | Leukemia | 2.8 | Proliferation Assay | [3] |
| HL60rho(o) | Leukemia | 6.7 | Proliferation Assay | [3] |
| Non-Cancerous Cells | ||||
| MRC-5 | Normal Lung Fibroblast | 108 | Alamar Blue (72h) | [14] |
| HMEC-1 | Human Microvascular Endothelial | >100 | Alamar Blue (72h) | [11] |
| Activated T-cells | Murine Splenic | 2.5 | Proliferation Assay | [3] |
| Proliferating Human T-cells | 5.4 | Proliferation Assay | [1] |
Table 2: Off-Target Activities of this compound
| Off-Target | Effect | IC50 (µM) | Cell/System | Reference |
| Plasma Membrane Electron Transport (PMET) | Inhibition | 32 | HL60 Cells | [3] |
| 70 | HL60rho(o) Cells | [3] | ||
| 29 | Activated Murine Splenic T-cells | [3] | ||
| 46 | Proliferating Human T-cells | [1] | ||
| Lymphocyte Proliferation | Inhibition | >4 (for significant inhibition) | Human PBMCs | [5][6] |
| Sphingosine Kinase 1 (SphK1) | Inhibition | Not explicitly quantified, but synergistic inhibition with doxorubicin | Osteosarcoma cells | [7][8] |
Experimental Protocols
1. Protocol: Plasma Membrane Electron Transport (PMET) Inhibition Assay
This protocol is adapted from methods described for measuring PMET using a cell-impermeable tetrazolium salt like WST-1.[15][16][17]
Materials:
-
Cells of interest (e.g., cancer cell line, control cell line)
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Phenazine methosulfate (PMS) solution (as an intermediate electron acceptor, optional but can enhance the signal)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard cell culture conditions.
-
Compound Treatment: On the day of the assay, remove the culture medium and wash the cells gently with PBS. Add fresh medium or PBS containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for the desired pretreatment time (e.g., 1-2 hours).
-
Assay Reaction:
-
Prepare the WST-1 reaction mixture. A typical mixture contains WST-1 (e.g., 400 µM) and PMS (e.g., 20 µM) in PBS.
-
Remove the compound-containing medium and add the WST-1 reaction mixture to each well.
-
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at ~450 nm at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours.
-
Data Analysis:
-
For each time point, subtract the absorbance of the blank wells (containing only the WST-1 reaction mixture) from the absorbance of the wells with cells.
-
Plot the change in absorbance over time for each this compound concentration. The rate of WST-1 reduction (slope of the linear portion of the curve) is proportional to the PMET activity.
-
Calculate the percentage of PMET inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value for PMET inhibition by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
2. Protocol: Sphingosine Kinase (SphK) Activity Assay
This protocol describes a common method for measuring SphK activity using a radiolabeled substrate.[5][18][19]
Materials:
-
Cell lysate or purified SphK enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled substrate)
-
SphK reaction buffer (e.g., containing 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5 mM DTT, 10% glycerol)
-
This compound stock solution (in DMSO)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/acetone/methanol/acetic acid/water in a 10:4:3:2:1 ratio)
-
Phosphorimager or autoradiography film
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the SphK reaction buffer, sphingosine, and various concentrations of this compound or vehicle (DMSO).
-
Enzyme Addition: Add the cell lysate or purified SphK enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution. Vortex and centrifuge to separate the phases.
-
TLC Separation: Spot the organic (lower) phase onto a TLC plate. Allow the spot to dry completely. Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled sphingosine-1-phosphate (S1P) product.
-
Identify the S1P spot based on its migration relative to a standard (if used).
-
Scrape the silica from the S1P spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of S1P produced in each reaction.
-
Determine the percentage of SphK activity inhibition for each this compound concentration relative to the vehicle-treated control.
-
Calculate the IC50 value for SphK inhibition.
-
3. Protocol: DNA Topoisomerase II Inhibition Assay
This protocol is a general guide for a DNA decatenation assay to measure Topoisomerase II activity.[1][6][20][21]
Materials:
-
Purified human Topoisomerase IIα
-
kDNA (kinetoplast DNA) substrate
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (e.g., 1%)
-
Gel electrophoresis apparatus and power supply
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, combine the Topoisomerase II reaction buffer, kDNA, and various concentrations of this compound or vehicle (DMSO) in microcentrifuge tubes.
-
Enzyme Addition: Add the purified Topoisomerase IIα enzyme to each reaction tube.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reactions by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel. Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis:
-
Catenated kDNA will remain in the well or migrate as a high molecular weight smear.
-
Decatenated DNA will migrate as distinct bands of relaxed circular DNA.
-
Inhibition of Topoisomerase II will result in a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated DNA remaining in the well.
-
Quantify the band intensities to determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value for Topoisomerase II inhibition.
-
Mandatory Visualizations
Caption: On-target signaling pathways of this compound leading to apoptosis.
Caption: Potential off-target signaling pathways affected by this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. topogen.com [topogen.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trans-Plasma Membrane Electron Transport and Ascorbate Efflux by Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Trans-Plasma Membrane Electron Transport by C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma membrane electron transport: a new target for cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Optimizing Phenoxodiol dosage for maximum therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenoxodiol dosage for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic isoflavone analog with antineoplastic properties.[1] Its primary mechanism involves the induction of apoptosis in cancer cells through multiple pathways.[2] It activates the caspase system, inhibits the X-linked inhibitor of apoptosis (XIAP), and disrupts the expression of FLICE inhibitory protein (FLIP).[1][3] Additionally, this compound has been shown to inhibit DNA topoisomerase II.[1][3]
Q2: How does this compound sensitize cancer cells to chemotherapy?
This compound can sensitize chemoresistant cancer cells, such as ovarian cancer cells, to conventional chemotherapeutic agents like platinum drugs (e.g., cisplatin), taxanes, gemcitabine, and topotecan.[4][5] This chemosensitization is linked to its ability to down-regulate anti-apoptotic proteins, which are often overexpressed in resistant tumors.[2][6]
Q3: What are the key signaling pathways modulated by this compound?
This compound's effects are mediated through several signaling pathways. It is known to inhibit the Akt signal transduction pathway, which is involved in cell survival and proliferation.[1][6] The sphingomyelin pathway is also implicated in its global anti-cancer activity.[7][8] By modulating these pathways, this compound can induce apoptosis and inhibit tumor growth.
Q4: What is a typical starting concentration for in vitro experiments?
Based on preclinical studies, a common concentration range for in vitro experiments is 0.1 µg/mL to 10 µg/mL.[1][3] A significant decrease in cell viability in ovarian cancer cell cultures was observed at 10 µg/mL.[3] For prostate cancer cell lines, concentrations of 10 µM and 30 µM have been used to study effects on apoptosis and cell cycle.[7][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What are some reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. For example, in CP70 ovarian cancer cells, the IC50 was reported to be 1.35 µM.[3] In the DU145 prostate cancer cell line, the IC50 was 8 ± 1 µM, while for PC3 cells, it was 38 ± 9 µM.[5]
Troubleshooting Guides
Problem: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Troubleshooting: Some cell lines may be inherently more resistant to this compound. Verify the sensitivity of your cell line by performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 2: Suboptimal incubation time.
-
Possible Cause 3: Issues with this compound stock solution.
-
Troubleshooting: this compound is typically dissolved in DMSO to create a stock solution.[7] Ensure your DMSO is of high quality and anhydrous, as moisture can reduce solubility.[1] Prepare fresh stock solutions and store them protected from light at -20°C for no longer than recommended by the supplier.[7] When diluting into culture medium, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular response to treatment.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting: this compound may be sensitive to light and repeated freeze-thaw cycles. Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles and protect it from light during storage and handling.
-
Data Presentation
Table 1: In Vitro Effective Concentrations and IC50 Values of this compound
| Cell Line | Cancer Type | Concentration/IC50 | Effect | Reference |
| Primary Ovarian Cancer Cells | Ovarian | 0.1 - 10 µg/mL | Apoptosis induction | [1][3] |
| CP70 | Ovarian | IC50: 1.35 µM | Decreased cell viability | [3] |
| LNCaP, DU145, PC3 | Prostate | 10 µM, 30 µM | Cell cycle arrest, apoptosis | [7][9] |
| DU145 | Prostate | IC50: 8 ± 1 µM | Growth inhibition | [5] |
| PC3 | Prostate | IC50: 38 ± 9 µM | Growth inhibition | [5] |
| Renal Cancer Cells (769-P, 786-O, Caki-2) | Renal | Dose-dependent | Decreased cell viability | [6] |
Table 2: In Vivo Dosages of this compound in Animal Models
| Animal Model | Cancer Type | Dosage | Route | Effect | Reference |
| Balb/C Mice | Colon Cancer | 10 mg/kg, 20 mg/kg | i.p. | Reduced tumor growth, prolonged survival | [1][10] |
| Nude Mice | Prostate Cancer (DU145 xenograft) | Not specified | Not specified | Synergistic effect with cisplatin | [5] |
| Mice | Osteosarcoma (U2OS xenograft) | 10 mg/kg | p.o. | Synergistic effect with Doxorubicin | [11] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies described in studies on this compound's effects on cancer cells.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on flow cytometry methods used to assess this compound-induced apoptosis.[9]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. In Vivo Tumor Xenograft Study
This is a generalized protocol based on in vivo studies with this compound.[5][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare the this compound formulation for the chosen route of administration (e.g., intraperitoneal injection or oral gavage). Administer the specified dose (e.g., 10 mg/kg or 20 mg/kg) according to the planned schedule (e.g., daily or every other day). The control group should receive the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: this compound's multifaceted mechanism of action leading to apoptosis.
Caption: A typical workflow for in vitro evaluation of this compound's efficacy.
Caption: A logical approach to troubleshooting low cytotoxicity in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Therapeutic Potential of this compound, a Novel Isoflavone Analog, in Renal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. ias.ac.in [ias.ac.in]
- 8. ovid.com [ovid.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
Dealing with high background in Phenoxodiol-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenoxodiol. The information is designed to help address common issues, particularly high background, that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic isoflavone analog with anti-neoplastic properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. It achieves this by activating the caspase cascade, inhibiting the X-linked inhibitor of apoptosis protein (XIAP), and disrupting the FLICE inhibitory protein (FLIP).[1] This leads to the sensitization of cancer cells to Fas-mediated apoptosis.
Q2: We are observing high background fluorescence in our cell-based assay with this compound. What could be the cause?
A primary suspect for high background fluorescence is the intrinsic fluorescence of this compound itself. As an isoflavone analog, it is part of a class of compounds known to exhibit autofluorescence. Additionally, other common factors can contribute to high background, including non-specific binding of detection reagents, issues with the assay buffer, or problems with the instrumentation.
Q3: Can this compound interfere with the fluorescent dyes used in my assay?
While direct spectral interference depends on the specific excitation and emission wavelengths of both this compound and your fluorescent dye, it is a possibility. Isoflavones can have broad excitation and emission spectra, which could overlap with commonly used fluorophores. It is recommended to run a control with this compound alone to assess its fluorescence profile in your experimental setup.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have used concentrations ranging from 1 µM to 50 µM for inducing apoptosis and cell cycle arrest in various cancer cell lines.[2]
Troubleshooting Guide: High Background in this compound Assays
High background can obscure specific signals and lead to inaccurate data interpretation. The following table outlines potential causes and solutions for high background in this compound-based assays.
| Potential Cause | Recommended Solution | Experimental Check |
| Intrinsic Fluorescence of this compound | - Perform spectral analysis of this compound to determine its excitation and emission maxima. - Choose fluorescent dyes with spectra that do not overlap with this compound. - Include a "this compound only" control to measure and subtract its background fluorescence. | Run a fluorescence scan of this compound in the assay buffer using a spectrophotometer or plate reader. |
| Non-specific Binding of Secondary Antibodies/Reagents | - Increase the number and duration of washing steps. - Optimize the concentration of the secondary antibody. - Use a blocking buffer (e.g., BSA or serum) to reduce non-specific binding sites. | Include a "secondary antibody only" control to assess its level of non-specific binding. |
| Autofluorescence of Cells or Media | - Use a phenol red-free culture medium, as phenol red is fluorescent. - Use a commercially available autofluorescence quenching solution. - Gate out autofluorescent populations during flow cytometry analysis. | Image unstained cells under the same conditions as your experimental samples to visualize cellular autofluorescence. |
| Sub-optimal Assay Buffer | - Ensure the pH and ionic strength of the buffer are optimal for your assay. - Filter-sterilize all buffers to remove particulate matter that can scatter light. | Test different buffer formulations to see if the background is reduced. |
| Instrument Settings | - Optimize the gain/voltage settings on the fluorometer, flow cytometer, or microscope to maximize signal-to-noise ratio. - Ensure proper alignment of the light source and detectors. | Run control samples with known fluorescence intensity to calibrate the instrument. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound in a specific assay buffer.
Materials:
-
This compound
-
Assay Buffer (e.g., PBS, cell culture medium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, with concentrations ranging from your expected experimental concentrations down to zero (buffer alone).
-
Pipette 100 µL of each dilution into triplicate wells of the 96-well plate.
-
Set the plate reader to perform a spectral scan to determine the excitation and emission maxima of this compound.
-
If a spectral scan is not possible, set the plate reader to the excitation and emission wavelengths of the fluorescent dye used in your main assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the buffer-only wells from all other readings to determine the background fluorescence contributed by this compound at each concentration.
Protocol 2: Cell Viability Assay using a Fluorescent Readout
Objective: To assess the cytotoxic effects of this compound on a cancer cell line using a resazurin-based viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete, phenol red-free medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Include control wells with this compound but without cells to measure and subtract the compound's autofluorescence at the assay wavelengths.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting high background in this compound assays.
References
How to interpret unexpected results in Phenoxodiol experiments
Welcome to the technical support center for Phenoxodiol experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results in their studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic isoflavone analog of genistein with antineoplastic properties.[1] Its primary mechanism involves the induction of apoptosis in cancer cells.[2] It achieves this by activating the caspase system, inhibiting the X-linked inhibitor of apoptosis (XIAP), and disrupting the expression of FLICE inhibitory protein (FLIP).[2][3] Additionally, this compound has been shown to inhibit DNA topoisomerase II.[3][4] It can also induce cell cycle arrest at the G1/S phase.[4][5]
Q2: I am not observing the expected apoptotic effect of this compound in my cancer cell line. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Specificity: The effects of this compound can be highly cell-line specific.[6] Different cancer cell lines exhibit varying sensitivities and may utilize different apoptotic pathways.[7] For example, while many ovarian cancer cell lines are sensitive, some prostate cancer cell lines may show a more necrotic response or cell cycle arrest rather than classical apoptosis.[7]
-
Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical. Insufficient concentration or a short exposure time may not be enough to trigger the apoptotic cascade. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
p53 Status: this compound can induce cell cycle arrest and upregulate p21WAF1 in a p53-independent manner.[4][5] Therefore, the p53 status of your cell line might influence the cellular outcome, potentially favoring cell cycle arrest over immediate apoptosis.
-
Caspase-Independent Cell Death: In some cell lines, such as certain prostate cancer cells, this compound may induce cell death through a caspase-independent pathway.[8] If you are solely relying on caspase activation markers for detecting apoptosis, you might miss this effect.
Q3: My in vitro results with this compound are promising, but they are not replicating in my in vivo animal models. What could explain this discrepancy?
Discrepancies between in vitro and in vivo results are not uncommon in drug development and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: The route of administration can significantly impact the bioavailability and efficacy of this compound. For instance, a phase 3 clinical trial using oral administration of Phenoxodi-ol in ovarian cancer patients did not show a statistically significant improvement in survival.[9] In contrast, a phase 2 trial using intravenous administration demonstrated a notable response rate.[9] This suggests that the absorption and metabolism of orally administered this compound may limit its in vivo efficacy.
-
Immunomodulatory Effects: this compound can have dose-dependent effects on the immune system. At low concentrations, it has been shown to enhance the cytotoxic activity of natural killer (NK) cells and tumor-specific T cells.[10][11] However, at higher concentrations (≥1 μg/ml), it can inhibit the proliferation and viability of peripheral blood mononuclear cells (PBMCs).[10][11] This complex immunomodulatory profile could influence tumor growth in vivo in a manner not captured by in vitro models.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence the response of cancer cells to this compound.
Q4: I am observing toxicity in my normal (non-cancerous) control cells. Is this expected?
While this compound is considered to preferentially target cancer cells, some studies have reported effects on non-cancerous cells, particularly at higher concentrations.[10] One study showed that this compound at concentrations ≥1 μg/ml inhibited the proliferation and reduced the viability of healthy donor-derived PBMCs.[11] It is crucial to establish a therapeutic window by testing a range of concentrations on both your cancer cell line and relevant normal cell controls.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Suggested Action |
| No significant decrease in cancer cell viability. | 1. Sub-optimal drug concentration or exposure time.2. Cell line is resistant to this compound-induced apoptosis.3. Incorrect assessment of cell death (e.g., relying solely on apoptosis markers). | 1. Perform a dose-response (e.g., 0.1 to 40 µM) and time-course (e.g., 24, 48, 72 hours) experiment.2. Investigate alternative cell death mechanisms like necrosis or cell cycle arrest using appropriate assays (e.g., LDH assay for necrosis, cell cycle analysis by flow cytometry).3. Consider testing a different, more sensitive cancer cell line if appropriate for your research question. |
| Inconsistent results between experimental repeats. | 1. Instability of this compound in solution.2. Variability in cell culture conditions (e.g., cell passage number, confluency). | 1. Prepare fresh stock solutions of this compound in DMSO and store them protected from light at -20°C. Use stock solutions within a short period (e.g., 7 days).[8]2. Standardize cell culture protocols, including using cells within a defined passage number range and seeding at a consistent density. |
| Enhanced toxicity when combined with other chemotherapeutic agents. | 1. Synergistic or additive effects of the drug combination. | 1. This may be the desired outcome, as this compound is known to be a chemosensitizer.[1][12] 2. Perform combination index (CI) analysis (e.g., Chou-Talalay method) to quantify the nature of the drug interaction (synergy, additivity, or antagonism).[13] |
| Antagonistic effect observed when combined with another drug. | 1. Interference with the mechanism of action of the other drug.2. This compound-induced cell cycle arrest may protect cells from drugs that target dividing cells. | 1. Review the mechanisms of action of both drugs to identify potential conflicts. For example, co-treatment of prostate cancer cells with this compound and docetaxel attenuated the effect of docetaxel, possibly by preventing cells from entering the G2/M phase where docetaxel is active.[14]2. Investigate the effect of the drug combination on cell cycle progression. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Observed Effects |
| CP70 | Ovarian Cancer | 1.35 | 24 | Decreased cell viability, apoptosis induction, caspase-3 activation.[4] |
| Hey | Ovarian Cancer | Not specified | 24 | Caspase-8 activation, FLIP downregulation.[4] |
| Primary Ovarian Cancer Cells | Ovarian Cancer | ~41.6 (at 10 µg/mL) | 24 | Decreased cell viability.[4] |
| HCT-116 p53+/+ | Colorectal Cancer | >10 (for 24h) | 24/48 | Decreased cell viability.[6] |
| HCT-116 p53-/- | Colorectal Cancer | >5 (for 24h) | 24/48 | Decreased cell viability.[6] |
| LNCaP | Prostate Cancer | Not specified | 48 | Significant reduction in cell proliferation.[8][15] |
| DU145 | Prostate Cancer | 8 ± 1 | 72 | Inhibition of cell proliferation.[13] |
| PC3 | Prostate Cancer | 38 ± 9 | 72 | Inhibition of cell proliferation.[13] |
| HL60 | Leukemia | 2.8 | Not specified | Inhibition of cell proliferation, pan-caspase activation, apoptosis.[16] |
Table 2: Effects of this compound on Immune Cells
| Cell Type | Concentration | Effect |
| Human PBMCs | ≥1 µg/ml (4 µM) | Inhibited proliferation and reduced viability.[10][11] |
| Human PBMCs | 0.05-0.5 µg/ml | Augmented cytotoxicity.[10][11] |
| Purified CD56+ NK cells | Not specified | Enhanced lytic function.[10][11] |
| Murine Splenic T cells | IC50 of 2.5 µM | Inhibition of proliferation.[16] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-400 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Culture and treat cells with this compound as described for the cell viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced G1/S cell cycle arrest pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ias.ac.in [ias.ac.in]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antiproliferative effects of this compound are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing the toxicity of Phenoxodiol in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenoxodiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analogue of genistein that exhibits anti-cancer activity through multiple mechanisms. It primarily induces apoptosis in cancer cells by activating the caspase signaling pathway.[1][2] This is achieved by inhibiting the X-linked inhibitor of apoptosis protein (XIAP) and disrupting the FLICE inhibitory protein (FLIP), both of which are key regulators of apoptosis.[1][3] Additionally, this compound has been shown to inhibit DNA topoisomerase II and modulate the PI3K/Akt survival pathway.[1][2]
Q2: Is this compound selectively toxic to cancer cells?
This compound has demonstrated a degree of selective toxicity towards cancer cells over normal, non-malignant cells in several studies.[3][4] For instance, the IC50 value for this compound in noncancerous ovarian surface epithelial cells was found to be significantly higher than in platinum-sensitive and -resistant ovarian cancer cell lines.[4] However, some studies have reported toxicity in certain normal cell types, such as peripheral blood mononuclear cells (PBMCs) at higher concentrations, as well as in normal trophoblasts and endothelial cells.[3]
Q3: What are the known side effects of this compound in clinical trials?
Early clinical studies have generally shown this compound to be well-tolerated with minimal toxicity.[5] Observed side effects have been described as minor and include fatigue, emesis, and rash. In some cases, grade III lymphocytopenia has been reported, though it did not show a correlation with increasing doses of the drug.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
Yes, this compound has been shown to sensitize chemoresistant cancer cells to a variety of conventional chemotherapy drugs, including cisplatin, carboplatin, paclitaxel, docetaxel, gemcitabine, and topotecan.[5][6] This chemosensitizing effect may allow for the use of lower doses of these agents, potentially reducing their toxicity.
Troubleshooting Guides
Issue 1: High toxicity observed in normal (non-cancerous) control cell lines.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Titrate the concentration of this compound to determine the optimal dose that induces apoptosis in your cancer cell line while minimizing toxicity in the normal cell line. It has been observed that lower concentrations (0.05–0.5 μg/ml) can have immunomodulatory effects without significantly impacting the viability of peripheral blood mononuclear cells (PBMCs), whereas higher concentrations (≥1 μg/ml) can be damaging.[3]
-
-
Possible Cause 2: Sensitivity of the specific normal cell line.
-
Solution: The cytotoxic effects of this compound can vary between different cell types. If your primary normal cell line is particularly sensitive, consider using a secondary, more resistant normal cell line for comparison. For example, noncancerous ovarian surface epithelial cells and normal neonatal foreskin explants have shown low sensitivity to this compound.[4]
-
-
Possible Cause 3: Off-target effects.
-
Solution: Explore strategies to improve the targeted delivery of this compound to cancer cells. One promising approach is the use of drug delivery systems. For instance, a dextran-phenoxodiol conjugate has been shown to have reduced toxicity in normal human lung fibroblast cells (MRC-5) compared to free this compound, while maintaining its anti-cancer activity.[7]
-
Issue 2: Inconsistent or unexpected results in apoptosis assays.
-
Possible Cause 1: Suboptimal timing of the assay.
-
Solution: The induction of apoptosis by this compound is a time-dependent process. The activation of different caspases and the degradation of XIAP occur at different time points.[2] Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal endpoint for observing apoptosis in your specific cell line.[2]
-
-
Possible Cause 2: Issues with the apoptosis detection method.
-
Solution: Ensure that your apoptosis assay is being performed correctly. For Annexin V staining, it is crucial to handle the cells gently to avoid membrane damage that can lead to false positives. Use both Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. Refer to the detailed experimental protocols below.
-
-
Possible Cause 3: Cell line-specific differences in apoptotic pathways.
Quantitative Data
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A2780 | Platinum-sensitive ovarian carcinoma | 1.95 ± 0.26 | [4] |
| CP70 | Platinum-resistant ovarian carcinoma | 1.68 ± 0.31 | [4] |
| Noncancerous Ovarian Surface Epithelial Cells | Normal Ovarian Epithelium | > 41.7 | [4] |
| Normal Neonatal Foreskin Explants | Normal Skin Fibroblasts | > 150 | [4] |
| DU145 | Prostate Cancer | 8 ± 1 | [6] |
| PC3 | Prostate Cancer | 38 ± 9 | [6] |
Table 2: Effect of Dextran Conjugation on this compound Toxicity
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MRC-5 | Non-malignant human lung fibroblast | 108 | [7] |
| Dextran-Phenoxodiol | MRC-5 | Non-malignant human lung fibroblast | 150 | [7] |
| This compound | MDA-MB-231 | Breast Cancer | 3.5 (Specificity Ratio) | [7] |
| Dextran-Phenoxodiol | MDA-MB-231 | Breast Cancer | 4.1 (Specificity Ratio) | [7] |
| This compound | U87 | Glioblastoma | <1 (Specificity Ratio) | [7] |
| Dextran-Phenoxodiol | U87 | Glioblastoma | 5.6 (Specificity Ratio) | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is based on standard methods for apoptosis detection by flow cytometry.[10][11]
-
Cell Treatment: Treat cells with this compound as described in your experimental design. Include untreated and positive controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for cell cycle analysis using PI staining.[12][13]
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI signal. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Strategy for reducing this compound toxicity via dextran conjugation.
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Optimizing incubation time for Phenoxodiol treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro experiments with Phenoxodiol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is cell-line dependent and varies based on the experimental endpoint. Time-course studies are recommended to determine the ideal duration for your specific model. Generally, significant effects can be observed within the following timeframes:
-
Apoptosis: Induction of apoptosis can be detected as early as 16 hours in some cell lines, with more substantial effects often observed at 24 and 48 hours.[1]
-
Cell Viability/Cytotoxicity: Changes in cell viability are typically measured after 24, 48, or 72 hours of continuous exposure.[2][3] Some studies have shown effects after 90 hours in peripheral blood mononuclear cells.[4]
-
Cell Cycle Arrest: this compound can induce G1/S phase cell cycle arrest, which is often detectable within 24 to 48 hours of treatment.[5]
-
Chemosensitization: When used as a chemosensitizing agent, a pre-treatment of 2 to 4 hours with this compound before the addition of a primary chemotherapeutic agent has been shown to be effective.[1]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound varies significantly among different cancer cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, the effective concentration range is broad:
-
Low Concentrations (Immunomodulatory effects): In studies with peripheral blood mononuclear cells (PBMCs), concentrations as low as 0.05 to 0.5 µg/mL have been shown to enhance immune cell cytotoxicity.[4]
-
Moderate to High Concentrations (Anticancer effects): For direct anticancer effects such as inducing apoptosis and inhibiting proliferation, concentrations typically range from 1 µM to 30 µM.[2][5] In some ovarian cancer cells, an IC50 of 1.35 µM has been reported after 24 hours.[6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C. For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your cell line and assay. |
| Inappropriate Concentration | Conduct a dose-response study with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cells. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Confirm the expression of key target proteins like XIAP and the functionality of the apoptotic machinery in your cell line. |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary. |
Issue 2: High Background in Apoptosis Assays (Annexin V/PI)
| Possible Cause | Troubleshooting Step |
| Excessive Cell Handling | Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive PI staining. |
| Over-trypsinization | If using adherent cells, avoid prolonged exposure to trypsin. Use a cell scraper or a gentle cell dissociation reagent as an alternative. |
| Incorrect Compensation Settings | When performing flow cytometry, ensure proper compensation is set between the FITC (Annexin V) and PI channels to correct for spectral overlap. |
| Late-Stage Apoptosis or Necrosis in Control | Ensure control cells are healthy and not overgrown before starting the experiment. High cell density can lead to increased cell death. |
Issue 3: Variability in Cell Viability Assays (MTT/MTS)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates to achieve uniform cell distribution. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or medium without cells. |
| Interference with MTT/MTS Reagent | This compound, being a phenolic compound, could potentially interfere with the formazan crystal formation. Include appropriate controls, such as medium with this compound but without cells, to check for direct reduction of the reagent. |
| Incorrect Incubation Time with Reagent | Optimize the incubation time with the MTT or MTS reagent (typically 1-4 hours) to ensure sufficient formazan crystal formation without reaching a plateau. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| Ovarian Cancer (CP70) | Cell Viability | 24 h | 1.35 µM | [6] |
| Ovarian Cancer (Primary Cultures) | Cell Viability | 24 h | Significant decrease at 10 µg/mL | [6] |
| Prostate Cancer (LNCaP, DU145, PC3) | Cell Proliferation | 48 h | Significant reduction at 10 µM and 30 µM | [2] |
| Prostate Cancer (DU145) | Growth Inhibition | 72 h | 8 ± 1 µM | [3] |
| Prostate Cancer (PC3) | Growth Inhibition | 72 h | 38 ± 9 µM | [3] |
| Peripheral Blood Mononuclear Cells | Cytotoxicity Enhancement | 3 days | 0.05 - 0.5 µg/mL | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (calcium and magnesium-free)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired incubation time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling cascade initiated by this compound leading to apoptosis and cell cycle arrest.
Caption: A typical workflow for in vitro experiments involving this compound treatment.
Caption: A decision tree for troubleshooting experiments with unexpected results.
References
- 1. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Phenoxodiol Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro combination studies involving Phenoxodiol. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results (synergistic, additive, antagonistic) when combining this compound with other chemotherapeutic agents. What are the potential reasons for this inconsistency?
A1: Inconsistent results in this compound combination studies are a known issue and can be attributed to several factors:
-
Cell Line-Specific Responses: The genetic and phenotypic background of the cancer cell line used is a primary determinant of the outcome. For instance, the combination of this compound and cisplatin has been shown to be synergistic in DU145 prostate cancer cells but only additive in PC3 cells.[1][2] This is often due to differences in the expression of key apoptosis-related proteins. For example, PC3 cells express higher levels of the anti-apoptotic protein Bcl-2 compared to DU145 cells, which may contribute to their reduced sensitivity to the combination therapy.[1]
-
Mechanism of Action of the Combination Agent: The specific molecular pathway targeted by the partner drug can significantly influence the interaction with this compound.
-
Cisplatin: Synergy with this compound in some cell lines is attributed to a pharmacodynamic interaction where this compound increases the intracellular accumulation of cisplatin, leading to a significant increase in DNA adducts.[1][2][3]
-
Docetaxel: An antagonistic effect has been observed when combining this compound with docetaxel in prostate cancer cell lines.[4] This is because this compound induces a G1/S phase cell cycle arrest, while docetaxel acts on the G2/M phase. By arresting cells in G1/S, this compound prevents them from reaching the G2/M phase where docetaxel exerts its cytotoxic effects.[4]
-
-
Drug Concentration and Ratio: The observed interaction (synergy, additivity, or antagonism) is often dependent on the concentrations and ratios of the drugs used. Some combination ratios may be synergistic, while others at the extremes of the dose-response curve might show antagonism.[1]
-
Sequence and Timing of Drug Administration: The order and timing of drug addition can dramatically alter the outcome. A 24-hour delay in adding this compound after cisplatin treatment has been shown to shift a synergistic interaction to an antagonistic one.[1] Conversely, pre-treating cells with this compound before adding paclitaxel or cisplatin has been shown to enhance chemosensitization.[5][6][7]
Q2: How can we standardize our experimental setup to minimize variability in this compound combination studies?
A2: To improve the reproducibility of your results, consider the following:
-
Thorough Cell Line Characterization: Before initiating combination studies, thoroughly characterize your cell lines. This includes verifying their identity (e.g., by STR profiling) and assessing the baseline expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., XIAP, c-FLIP, Bcl-2, p53, p21).
-
Rigorous Assay Validation: Use well-validated and standardized protocols for all your assays. This includes cell viability assays (e.g., MTT, SRB), apoptosis assays, and cell cycle analysis. Be aware of the limitations of each assay; for example, the MTT assay can be influenced by changes in cellular metabolism that may not directly correlate with cell death.[8]
-
Consistent Experimental Parameters: Maintain consistency in all experimental parameters, including:
-
Cell seeding density
-
Serum concentration in the culture medium
-
Incubation times
-
Solvent controls (e.g., DMSO concentration)
-
-
Appropriate Experimental Design: Employ robust experimental designs for combination studies, such as the fixed-ratio (ray) design or the matrix design, to systematically evaluate a range of drug concentrations and ratios.[9][10]
Q3: What is the proposed mechanism of action for this compound, and how does it relate to its role as a chemosensitizer?
A3: this compound is a synthetic isoflavone analog that induces apoptosis and sensitizes cancer cells to chemotherapy through multiple mechanisms:[11][12][13]
-
Inhibition of Anti-Apoptotic Proteins: this compound downregulates key anti-apoptotic proteins like X-linked inhibitor of apoptosis (XIAP) and FLICE-inhibitory protein (FLIP).[1][14] This removes the brakes on the apoptotic machinery, making cancer cells more susceptible to the pro-apoptotic signals induced by chemotherapeutic agents.
-
Activation of Caspases: By inhibiting XIAP and FLIP, this compound facilitates the activation of caspases, the key executioners of apoptosis.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1/S phase, through the p53-independent upregulation of p21WAF1.[1][15][16]
-
Inhibition of Topoisomerase II: this compound has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.[1]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| Inconsistent Synergy/Antagonism | Cell line heterogeneity or misidentification. | Perform STR profiling to authenticate cell lines. Regularly check for mycoplasma contamination. |
| Variability in drug concentrations or ratios. | Use a systematic experimental design (e.g., matrix or ray design) to test a wide range of concentrations and ratios. | |
| Inconsistent timing of drug administration. | Standardize the sequence and timing of drug addition. Test different sequences (e.g., A then B, B then A, A+B simultaneously) to determine the optimal schedule. | |
| High Variability in IC50 Values | Inconsistent cell seeding density. | Optimize and standardize the initial cell seeding density for each cell line. |
| Fluctuation in incubation time. | Adhere to a strict incubation schedule. | |
| Issues with the viability assay (e.g., MTT). | Consider alternative viability assays (e.g., SRB, CellTiter-Glo) that are less susceptible to metabolic artifacts. Ensure linearity of the assay within your experimental conditions.[8] | |
| Unexpected Antagonism | Cell cycle mismatch between this compound and the combination agent. | Perform cell cycle analysis to determine the effect of each drug individually and in combination. Consider synchronizing cells before drug treatment. |
| Off-target effects of the drugs. | Consult the literature for known off-target effects of both this compound and the partner drug. |
Data Presentation
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| DU145 | 8 ± 1 | [1][4] |
| PC3 | 38 ± 9 | [1][4] |
Table 2: Combination Effects of this compound with Cisplatin in Prostate Cancer Cell Lines
| Cell Line | Combination Effect | Method of Analysis | Reference |
| DU145 | Synergistic | Chou-Talalay | [1][4] |
| PC3 | Additive | Chou-Talalay | [1][4] |
Table 3: Clinical Trial Outcomes of this compound in Combination Therapy for Ovarian Cancer
| Combination | Phase | Best Overall Response Rate | Reference |
| This compound + Cisplatin | II | 19% | [5][17] |
| This compound + Paclitaxel | II | 20% | [5][17] |
| This compound + Carboplatin | III | No significant improvement in progression-free or overall survival | [18] |
Experimental Protocols
Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a widely used approach to quantify the interaction between two drugs.[3][15][19][20][21][22] It is based on the median-effect equation and calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Protocol:
-
Determine Single-Agent IC50 Values: Perform dose-response experiments for each drug individually to determine their respective IC50 values.
-
Design Combination Experiments: Based on the IC50 values, design combination experiments using a fixed-ratio (e.g., equipotent ratios based on IC50) or a non-fixed-ratio (matrix) design.
-
Perform Viability Assay: Treat cells with the single agents and their combinations at various concentrations. After the desired incubation period, assess cell viability using a suitable assay (e.g., MTT, SRB).
-
Data Analysis:
-
Convert cell viability data to the fraction of cells affected (Fa).
-
Use software like CompuSyn or CalcuSyn to input the dose-effect data for single agents and combinations.
-
The software will generate CI values for different effect levels.
-
Plot the CI values as a function of the fraction affected (Fa-CI plot) to visualize the interaction over a range of effect levels.
-
Intracellular Cisplatin Accumulation Assay
This assay measures the amount of platinum that has entered the cells, which can help elucidate the mechanism of synergy between this compound and cisplatin.[1][2][16][23][24]
Protocol:
-
Cell Treatment: Seed cells in culture dishes and allow them to adhere. Treat the cells with cisplatin alone or in combination with this compound at the desired concentrations and for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS to remove any extracellular drug. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and determine the protein concentration for normalization.
-
Platinum Quantification:
-
Digest the cell lysates, typically with nitric acid.
-
Analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Normalize the platinum content to the total protein concentration of each sample.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after drug treatment, which is crucial for understanding potential antagonistic interactions.[9][10][14][25]
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination agent, or the combination of both for the desired duration. Include an untreated control.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II evaluation of this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment alters the subsequent response of ENOX2 (tNOX) and growth of hela cells to paclitaxel and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 22. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vitro studies on cisplatin focusing on kinetic aspects of intracellular chemistry by LC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
How to prevent Phenoxodiol precipitation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Phenoxodiol in cell culture experiments.
Troubleshooting Guide
Q1: My this compound solution precipitated after I added it to the cell culture medium. What happened and how can I prevent it?
A1: Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its hydrophobic nature.[1][2] This typically occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted in the aqueous environment of the media, causing the compound to fall out of solution. Here’s a guide to troubleshoot and prevent this.
Immediate Steps for Existing Precipitate:
If you observe precipitation, you can try to redissolve the compound by:
-
Warming: Gently warm the solution to 37°C for a short period (10-15 minutes).[3][4]
-
Sonication/Vortexing: Use a sonicator or vortex mixer for several minutes to aid dissolution.[3]
Caution: Ensure the precipitate is fully dissolved before adding the medium to your cells. Insoluble particles can cause inconsistent results and cellular stress.[4]
Preventative Measures and Recommended Protocol:
To prevent precipitation, it is crucial to follow a careful dilution protocol. The key is to avoid a sudden and large change in solvent polarity.
Detailed Protocol for Preparing this compound Working Solutions:
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution in Culture Medium:
-
Warm a small volume of your complete cell culture medium to 37°C.
-
In a separate sterile tube, perform an intermediate dilution of your this compound stock solution into the pre-warmed medium. For example, if your final desired concentration is 10 µM, you could make a 100 µM intermediate solution.
-
Crucially, add the DMSO stock solution to the medium slowly and with gentle agitation. This gradual addition is key to preventing precipitation.[2]
-
-
Prepare the Final Working Concentration:
-
Add the intermediate dilution to your main volume of pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM or 30 µM).[5]
-
Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally at 0.1%, to avoid solvent-induced cytotoxicity.[4][6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: The recommended solvent is 100% dimethyl sulfoxide (DMSO).[5][7] this compound is highly soluble in DMSO.[8]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[5][7][8] It is recommended to use the stock solution within 7 days of preparation when stored at -20°C.[5] For longer-term storage at -80°C, it can be stable for up to 6 months.[8]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line. However, common working concentrations that have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines range from 10 µM to 30 µM.[5][8] Some studies have observed effects at concentrations as low as 1.35 µM in certain ovarian cancer cells.[8]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to induce apoptosis and cell cycle arrest through multiple mechanisms:
-
Apoptosis Induction: It activates the mitochondrial (intrinsic) and Fas-mediated (extrinsic) apoptosis pathways.[8][9] This involves the activation of caspases (caspase-3, -8, and -9).[7][8] A key mechanism is the inhibition of the X-linked inhibitor of apoptosis protein (XIAP).[8][10]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S phase.[8][11]
-
Topoisomerase II Inhibition: It also acts as an inhibitor of DNA topoisomerase II.[8][10]
-
SIRT1 Activation: While not as extensively documented for this compound itself, related isoflavones like resveratrol are known activators of SIRT1, a deacetylase involved in cell survival and stress response.[12][13] The activation of SIRT1 can influence pathways related to oxidative stress and mitochondrial function.[14][15]
Q5: Are there any known interactions between this compound and components of cell culture media that could cause precipitation?
A5: While specific interactions with this compound are not detailed, general causes for compound precipitation in media include:
-
Temperature shifts: Moving media from cold storage to a warmer incubator can cause some components to fall out of solution.
-
pH changes: The pH of the medium can affect the solubility of a compound.
-
High salt concentrations: Concentrated salt solutions can lead to precipitation.
-
Interaction with proteins: Components of fetal bovine serum (FBS) can sometimes interact with compounds, although this is less likely to cause visible precipitation of the compound itself.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [8] |
| Molecular Weight | 240.25 | [8] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [5][7] |
| Solubility in DMSO | ≥ 100 mg/mL (416.23 mM) | [8] |
| Stock Solution Storage | Powder: -20°C (3 years), 4°C (2 years)In Solvent: -80°C (6 months), -20°C (1 month) | [8] |
| Typical Working Conc. | 10 µM - 30 µM | [5][8] |
Visual Guides
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Simplified signaling pathways of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol-like Compounds as SIRT1 Activators | MDPI [mdpi.com]
- 14. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT1-Mediated Redox and Senescence Regulation in Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxodiol Delivery Optimization in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of phenoxodiol in animal models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic isoflavone analog of genistein with anti-neoplastic properties.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. It achieves this by activating the caspase system, inhibiting the X-linked inhibitor of apoptosis (XIAP), and disrupting the expression of FLICE inhibitory protein (FLIP).[2] this compound has also been shown to inhibit DNA topoisomerase II.[3]
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in various animal models of cancer. Notably, it has been used in a colon cancer model in Balb/C mice, where it demonstrated reduced tumor growth rates and prolonged survival.[4] It has also been tested in mouse xenograft models of prostate cancer using DU145 cells, where it showed synergistic activity with cisplatin.[5] Additionally, its efficacy has been assessed in a rat model of dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis.[6]
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration for this compound in animal models are oral (PO) and intraperitoneal (IP) injection.[1][4] The choice of administration route may depend on the experimental design and the formulation used.
Q4: What is the stability of this compound in common solvents like DMSO?
Q5: What are the known side effects of this compound in animal models?
A5: While detailed toxicology reports in animal models are not extensively published in the available literature, clinical studies in humans have reported lymphocytopenia (a reduction in a type of white blood cell).[9] Researchers should monitor for general signs of toxicity in animals, such as weight loss, changes in behavior, and signs of distress, especially when testing new formulations or higher doses.[5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in animal models.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the final formulation. | Poor aqueous solubility of this compound. | This compound has low water solubility. It is crucial to use appropriate co-solvents and vehicles. A recommended formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Other options include using 10% DMSO in 90% corn oil or a solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[3] For intraperitoneal injections, this compound has been successfully prepared in 20% hydroxypropyl β-cyclodextrin.[5] |
| Inconsistent tumor growth inhibition between animals. | Variability in drug administration, formulation instability, or animal-to-animal physiological differences. | Ensure accurate and consistent dosing for each animal. Prepare fresh formulations daily to avoid degradation.[5] For IP injections, use a consistent technique to minimize the risk of injecting into the gut or subcutaneous tissue.[10] For oral gavage, ensure the substance is delivered directly to the stomach. Consider using voluntary oral administration methods to reduce stress.[11][12] |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The dose of this compound may be too high, or the vehicle itself may be causing adverse effects. | Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Always include a vehicle-only control group to assess the toxicity of the formulation components.[13] Some vehicles, like high concentrations of DMSO or PEG-400, can have inherent toxicities.[14] If toxicity is observed, consider reducing the dose or trying an alternative, better-tolerated vehicle. |
| Lack of significant anti-tumor effect. | Sub-optimal dosage, poor bioavailability, or resistance of the tumor model. | Increase the dose of this compound, being mindful of potential toxicity. Ensure the formulation is optimized for bioavailability for the chosen route of administration. For oral administration, bioavailability can be a significant challenge. Consider switching to intraperitoneal injection for more direct systemic exposure.[4] Verify that the cancer cell line used to create the tumor model is sensitive to this compound by performing in vitro cytotoxicity assays first.[15] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 8 ± 1 | [5] |
| PC3 | Prostate Cancer | 38 ± 9 | [5] |
| LNCaP | Prostate Cancer | 10 and 30 (significant reduction in proliferation) | [15] |
| CP70 | Ovarian Cancer | 1.35 | [3] |
| HL60 | Leukemia | 2.8 | [16] |
| HL60rho(o) | Leukemia | 6.7 | [16] |
| Murine Splenic T cells | Normal | 2.5 | [16] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
| Balb/C Mice | Colon Cancer (CT-26 cells) | 10 mg/kg or 20 mg/kg, IP, 5 doses every other day | Significantly reduced tumor growth rates and prolonged survival in 40% of animals.[4] | [4] |
| Nude Mice | Prostate Cancer (DU145 xenograft) | 2.5 mg/kg (with 0.5 mg/kg cisplatin), IP, daily for 5 days, repeated after a 2-day break | Combination therapy confirmed to be effective in vivo. | [5] |
| Sprague-Dawley Rats | Mammary Carcinoma (DMBA-induced) | 50 mg/kg or 75 mg/kg in diet | Significantly reduced tumor incidence and multiplicity; increased tumor latency.[6] | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
Note: This data is from human clinical trials but can provide an indication of the drug's behavior. Pharmacokinetics can differ between species.[17]
| Parameter | Free this compound | Total this compound | Reference |
| Elimination Half-life (t½) | 0.67 ± 0.53 h | 3.19 ± 1.93 h | [18] |
| Total Plasma Clearance | 2.48 ± 2.33 L/h | 0.15 ± 0.08 L/h | [18] |
| Apparent Volume of Distribution (Vd) | 1.55 ± 0.69 L/kg | 0.64 ± 0.51 L/kg | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[3]
-
To prepare the final injection solution, add the required volume of each solvent sequentially while vortexing. A recommended ratio is:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% saline[3]
-
-
Ensure the final solution is clear and free of precipitation. If the solution is cloudy, gentle warming may aid dissolution.
-
Prepare the formulation fresh daily before administration to the animals.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25-27G)[19]
-
Prepared this compound formulation
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, ensuring the abdomen is accessible. A common method is to hold the mouse with its head tilted slightly downwards, causing the abdominal organs to shift forward.[19]
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[19][21]
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.[20]
-
Inject the calculated volume of the this compound formulation slowly and smoothly. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[19]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 3: Voluntary Oral Administration of this compound in Mice
This protocol is adapted from a general method for voluntary oral drug administration and may need to be optimized for this compound.[11][12]
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, or a jelly-based formulation)[3]
-
Sweetener (e.g., sucralose) and flavoring if using a jelly base[11]
-
Gelatin (for jelly formulation)
-
Small weighing dishes or containers
Procedure:
-
Formulation Preparation:
-
Oil-based: Prepare a suspension or solution of this compound in corn oil.[3] A stock in DMSO can be diluted into corn oil. Ensure the final DMSO concentration is low.
-
Jelly-based: Prepare a gelatin-based jelly containing a sweetener. Incorporate the calculated dose of this compound into a small, palatable portion of the jelly.[11]
-
-
Animal Training:
-
For several days prior to the experiment, acclimate the mice to the vehicle (e.g., a small amount of plain jelly or oil) to ensure they will voluntarily consume it.
-
-
Administration:
-
Provide each mouse with the pre-weighed, drug-containing formulation in a small dish within their cage.
-
Ensure each mouse consumes the entire dose. This may require single housing during the administration period.
-
-
Dosage Calculation:
-
Calculate the amount of this compound needed per mouse based on their body weight and the desired mg/kg dose.
-
Incorporate this amount into a volume of vehicle that the mice will readily and completely consume.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via Akt, XIAP, and FLIP inhibition.
Experimental Workflow for IP Administration
Caption: Workflow for preparing and administering this compound via IP injection.
Troubleshooting Logic for Formulation Issues
Caption: Decision tree for addressing this compound formulation precipitation.
References
- 1. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of this compound: from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel isoflavone derivative, inhibits dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ovid.com [ovid.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of the novel isoflavone, this compound, on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antiproliferative effects of this compound are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 18. Pharmacokinetics of this compound, a novel isoflavone, following intravenous administration to patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. uac.arizona.edu [uac.arizona.edu]
Validation & Comparative
A Comparative Guide to the Apoptotic Pathways of Phenoxodiol and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathways induced by the isoflavone analog Phenoxodiol and the widely used chemotherapeutic agent Paclitaxel. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Inducing apoptosis, or programmed cell death, is a primary strategy in cancer therapy. Both this compound and Paclitaxel are effective inducers of apoptosis but operate through distinct molecular mechanisms. This compound, a synthetic analog of genistein, modulates multiple signal transduction pathways, leading to the degradation of anti-apoptotic proteins.[1] In contrast, Paclitaxel, a taxane, primarily functions by disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death.[2][3] Understanding these differential pathways is crucial for designing effective therapeutic strategies, including combination therapies.
Comparative Analysis of Apoptotic Mechanisms
This compound and Paclitaxel trigger apoptosis through fundamentally different upstream events, although both may converge on the activation of caspases.
This compound:
This compound's mechanism is characterized by its multi-targeted approach. It has been shown to:
-
Inhibit Anti-Apoptotic Proteins: A key action of this compound is the inhibition of the X-linked inhibitor of apoptosis (XIAP), a potent natural inhibitor of caspases.[4] By neutralizing XIAP, this compound lowers the threshold for caspase activation.
-
Activate the Mitochondrial (Intrinsic) Pathway: this compound can initiate the intrinsic apoptotic pathway, which involves the activation of caspase-2 and the pro-apoptotic protein Bid. This leads to the release of cytochrome c from the mitochondria, a critical step in the formation of the apoptosome and activation of caspase-9.[5]
-
Downregulate Pro-Survival Signaling: The compound has been observed to disrupt the FLICE inhibitory protein (FLIP) through the Akt signaling pathway, further sensitizing cancer cells to apoptosis.[4]
Paclitaxel:
Paclitaxel's apoptotic induction is primarily a consequence of its effect on the cytoskeleton:
-
Microtubule Stabilization: Paclitaxel binds to and stabilizes microtubules, preventing their dynamic instability, which is essential for mitotic spindle formation and chromosome segregation.[2]
-
Mitotic Arrest: This disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[3]
-
Induction of the Intrinsic Pathway: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often associated with the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2]
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and Paclitaxel, primarily focusing on their efficacy in ovarian cancer cell lines, a common area of investigation for both agents.
Table 1: Comparative IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) |
| A2780 (platinum-sensitive) | 1.95 ± 0.26[6] | - |
| CP70 (platinum-resistant) | 1.68 ± 0.31[6] | - |
| OVCAR3 | - | 4.1[7] |
| TOV-21G | - | 4.3[7] |
| Multiple Ovarian Carcinoma Lines | - | 0.4 - 3.4[8] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data is presented to provide a general sense of the effective concentration ranges for each compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate and quantify apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7.
-
Materials:
-
White-walled 96-well plates
-
Cultured cells treated as described above
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Prepare cells and treat them with this compound or Paclitaxel in a white-walled 96-well plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the untreated control.
-
Western Blot for Apoptotic Proteins (e.g., XIAP, Bcl-2, Cleaved Caspase-3)
This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
-
Materials:
-
Cultured cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
This compound and Paclitaxel are both potent inducers of apoptosis but employ distinct mechanisms of action. This compound acts as a multi-signal transduction modulator, most notably by inhibiting XIAP and activating the intrinsic apoptotic pathway.[4][5] Paclitaxel's apoptotic effect is a downstream consequence of its primary action on microtubule stabilization and subsequent mitotic arrest.[2] The choice between these agents, or their potential combination, will depend on the specific cancer type, its molecular profile (e.g., expression levels of XIAP or Bcl-2), and the desired therapeutic outcome. The experimental protocols provided herein offer a framework for the rigorous validation of the apoptotic pathways induced by these and other novel anti-cancer compounds.
References
- 1. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxodiol and Cisplatin: A Head-to-Head Comparison in Chemoresistant Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Phenoxodiol versus the conventional chemotherapeutic agent, cisplatin, in a setting of chemoresistance. This report synthesizes available experimental data on their cytotoxic effects and mechanisms of action.
The development of resistance to platinum-based chemotherapy, such as cisplatin, remains a significant hurdle in the treatment of ovarian cancer. This guide provides a comparative analysis of this compound, an isoflavone analog, and cisplatin in chemoresistant ovarian cancer cell lines, offering insights into their respective efficacies and underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in cisplatin-resistant ovarian cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The data is compiled from separate studies and presented here for comparative purposes.
| Compound | Chemoresistant Cell Line | IC50 Value (µM) | Reference |
| This compound | CP70 (platinum-resistant) | 1.68 ± 0.31 | [1] |
| Cisplatin | A2780cis (cisplatin-resistant) | 18 | [2] |
Note: The CP70 and A2780cis cell lines are both derived from the A2780 parental ovarian carcinoma cell line and are established models for studying platinum resistance. While not from a single head-to-head study, this comparison provides a valuable perspective on the relative potency of the two compounds in a chemoresistant context.
Experimental Protocols
The determination of the IC50 values cited above was primarily achieved through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound or cisplatin required to inhibit the growth of chemoresistant ovarian cancer cells by 50%.
Methodology:
-
Cell Culture: Cisplatin-resistant ovarian cancer cells (e.g., CP70 or A2780cis) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated overnight to allow for cell attachment.
-
Drug Treatment: A series of dilutions of this compound or cisplatin are prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium without the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound and the resistance to cisplatin can be attributed to their distinct interactions with cellular signaling pathways.
This compound's Mechanism of Action in Chemoresistant Cells
This compound has been shown to induce apoptosis in chemoresistant ovarian cancer cells by targeting key survival pathways.[3] It can inhibit the X-linked inhibitor of apoptosis protein (XIAP) and disrupt the FLICE inhibitory protein (FLIP) expression through the Akt signal transduction pathway.[3] By down-regulating these anti-apoptotic proteins, this compound restores the cancer cells' sensitivity to apoptotic signals. Furthermore, this compound has been found to inhibit autophagy, a cellular process that can promote survival in cancer cells under stress, thereby further sensitizing them to cisplatin.[4]
Cisplatin Resistance Mechanisms
Cisplatin resistance is a multifactorial phenomenon involving various cellular adaptations that limit the drug's efficacy. These mechanisms include reduced intracellular accumulation of the drug, increased detoxification by cellular thiols like glutathione, and enhanced DNA repair mechanisms that remove cisplatin-induced DNA adducts.
Conclusion
The available data suggests that this compound exhibits potent cytotoxic activity against cisplatin-resistant ovarian cancer cells, with a significantly lower IC50 value compared to cisplatin in a similar chemoresistant context. The distinct mechanism of action of this compound, which involves the targeting of key survival pathways like XIAP and Akt, and the inhibition of autophagy, provides a strong rationale for its potential efficacy in overcoming cisplatin resistance. In contrast, cisplatin's effectiveness is hampered by a variety of resistance mechanisms developed by cancer cells. These findings underscore the potential of this compound as a therapeutic agent in the challenging landscape of chemoresistant ovarian cancer. Further direct comparative studies in the same experimental settings would be valuable to definitively establish the superior efficacy of this compound.
References
- 1. ovid.com [ovid.com]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Increases Cisplatin Sensitivity in Ovarian Clear Cancer Cells Through XIAP Down-regulation and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Phenoxodiol's effect on various cancer types
For Researchers, Scientists, and Drug Development Professionals
Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated notable anti-cancer properties across a spectrum of malignancies. This guide provides a comparative analysis of its efficacy and mechanisms of action in various cancer types, with a focus on ovarian, prostate, and breast cancer. The information is supported by experimental data to aid in research and development efforts.
Comparative Efficacy of this compound in Various Cancer Cell Lines
This compound exhibits a range of cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cancer type and the specific cell line.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | DU145 | 8 ± 1 | [1] |
| PC3 | 38 ± 9 | [1] | |
| Breast Cancer | MDA-MB-231 | 36.5 (as dextran conjugate) | [2] |
| Ovarian Cancer | KK (ovarian clear cell) | >2.0 µg/ml (~8 µM) | [3] |
| Head and Neck Squamous Cell Carcinoma | HN12, HN17 | ~2.5-5 µg/ml (~10-20 µM) | [4] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have demonstrated the potential of this compound to inhibit tumor growth.
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Citation | | :--- | :--- | :--- | :--- | | Prostate Cancer | Nude mice with LNCaP xenografts | Oral administration | Considerable growth inhibition |[5] | | Prostate Cancer | Nude mice with DU145 xenografts | Combination with cisplatin | Confirmed in vivo activity |[1][6] | | Colon Cancer | Balb/C mice with CT-26 xenografts | 10 mg/kg, i.p. | Significantly reduced tumor growth rates |[7] |
Mechanisms of Action: A Tale of Two Pathways
This compound's anti-cancer effects are mediated through distinct signaling pathways in different cancer types, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.
Ovarian Cancer: A Caspase-Dependent Cascade
In ovarian cancer cells, particularly those resistant to conventional chemotherapy, this compound orchestrates apoptosis through a caspase-dependent mechanism.[3][8][9] Key events include:
-
Inhibition of Anti-Apoptotic Proteins: this compound downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) and FLICE-inhibitory protein (FLIP), two key proteins that block the apoptotic cascade.[3][8]
-
Activation of the Mitochondrial Pathway: The drug activates the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.[10]
-
Caspase Activation: This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Prostate Cancer: A p53-Independent Cell Cycle Arrest
In contrast to its action in ovarian cancer, this compound's effect on prostate cancer cells appears to be largely independent of caspases.[11][12] The primary mechanism involves:
-
Induction of Cell Cycle Arrest: this compound causes a G1/S phase cell cycle arrest, preventing the cancer cells from replicating their DNA and dividing.[5][13]
-
Upregulation of p21WAF1/CIP1: This cell cycle arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[13][14] Notably, this upregulation occurs independently of the tumor suppressor protein p53, which is often mutated in advanced prostate cancer.[13]
Chemosensitizing Effects
A significant aspect of this compound's therapeutic potential lies in its ability to sensitize chemoresistant cancer cells to conventional chemotherapy agents. This has been particularly noted in ovarian cancer, where it can restore sensitivity to platinum-based drugs and taxanes.[10][15][16]
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 1-400 µM) for 24 to 48 hours.[15]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.
Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., XIAP, cleaved caspase-3, p21). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile as an anti-cancer agent with distinct mechanisms of action depending on the cancer type. Its ability to induce apoptosis in chemoresistant ovarian cancer and trigger a p53-independent cell cycle arrest in prostate cancer highlights its versatility. Further research into its efficacy in a broader range of cancers and in combination with other therapies is warranted to fully realize its clinical potential.
References
- 1. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Cytotoxic effects of the novel isoflavone, this compound, on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound on the cell cycle of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxodiol vs. Traditional Chemotherapy: A Comparative Safety Profile for Researchers
A detailed examination of the safety and mechanistic profiles of the investigational isoflavone derivative, Phenoxodiol, in comparison to established chemotherapy agents, reveals a potentially favorable safety profile for this compound, though comprehensive clinical data remains limited. This guide synthesizes available preclinical and clinical findings to offer a comparative overview for researchers, scientists, and drug development professionals.
This comparison focuses on this compound and two standard chemotherapy regimens: paclitaxel and carboplatin, commonly used for ovarian cancer, and FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin), a cornerstone for colorectal cancer treatment.
Executive Summary of Safety Profiles
This compound, a synthetic analogue of the soy isoflavone genistein, has been investigated as both a monotherapy and a chemosensitizing agent. Preclinical and early-phase clinical studies suggest that this compound is generally well-tolerated, with a notably lower incidence of severe adverse effects commonly associated with traditional cytotoxic chemotherapy. In contrast, regimens like paclitaxel/carboplatin and FOLFOX are known to cause a wide range of toxicities, including myelosuppression, neurotoxicity, and gastrointestinal issues.
While direct, large-scale comparative trials are lacking, the available data, summarized below, provides a preliminary understanding of the distinct safety landscapes of these anticancer agents.
Data Presentation: Adverse Events from Clinical Trials
The following tables summarize the reported adverse events from clinical trials of this compound and the comparator chemotherapy regimens. It is important to note that the patient populations and trial designs may vary, impacting direct comparisons. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Adverse Events Reported in a Phase II Trial of this compound in Combination with Cisplatin or Paclitaxel in Platinum/Taxane-Refractory/Resistant Ovarian Cancer [1]
| Adverse Event Category | Grade 3 | Grade 4 |
| Overall | - | 2 |
| Hospitalization (treatment-related) | - | 1 |
Note: This study reported the combination was "well tolerated" with no treatment-related deaths. Specific Grade 1 and 2 adverse events were not detailed in the abstract.
Table 2: Selected Grade 3/4 Adverse Events from a Phase III Trial of Paclitaxel plus Carboplatin in Ovarian Cancer
| Adverse Event | Grade 3 (%) | Grade 4 (%) |
| Neutropenia | 42 | 28 |
| Thrombocytopenia | 10 | 2 |
| Anemia | 10 | <1 |
| Febrile Neutropenia | 2 | - |
| Nausea/Vomiting | 8 | 1 |
| Diarrhea | 4 | <1 |
| Peripheral Neuropathy | 3 | <1 |
Data compiled from representative studies of the paclitaxel/carboplatin regimen.
Table 3: Selected Grade 3/4 Adverse Events from a Phase III Trial of FOLFOX in Colorectal Cancer
| Adverse Event | Grade 3 (%) | Grade 4 (%) |
| Neutropenia | 25 | 12 |
| Thrombocytopenia | 2 | <1 |
| Anemia | 2 | <1 |
| Nausea | 5 | <1 |
| Vomiting | 4 | <1 |
| Diarrhea | 11 | 1 |
| Stomatitis/Mucositis | 2 | <1 |
| Neurosensory | 12 | <1 |
Data compiled from representative studies of the FOLFOX regimen.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound and traditional chemotherapies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol used for assessing this compound's effect on Ovarian Cancer Cells (e.g., SKOV3):
-
Cell Seeding: SKOV3 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for assessing apoptosis in cancer cells treated with this compound:
-
Cell Treatment: Cancer cells (e.g., ovarian cancer cell lines) are treated with this compound at a specified concentration (e.g., 10 µM) for a designated time (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and traditional chemotherapy, as well as a typical experimental workflow for evaluating these agents.
Conclusion
Based on the available evidence, this compound appears to have a more favorable safety profile compared to traditional chemotherapy regimens like paclitaxel/carboplatin and FOLFOX. The reports of "minimal toxicity" and a low incidence of severe adverse events in early clinical trials are promising. However, the lack of comprehensive, quantitative safety data from large-scale, randomized controlled trials specifically comparing this compound to these standard-of-care chemotherapies necessitates a cautious interpretation.
The distinct mechanisms of action, with this compound targeting specific anti-apoptotic proteins and traditional chemotherapies inducing widespread DNA damage, likely underlie their different safety profiles. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety of this compound in various cancer types. Researchers are encouraged to consult the primary literature for detailed information on specific clinical trial results and experimental protocols.
References
Unveiling the Action of Phenoxodiol: A Comparative Guide to its Mechanism of Action Validated by Gene-Targeting Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Phenoxodiol's performance against alternative therapies, with a focus on the validation of its mechanism of action using gene knockout and knockdown models. The following sections present experimental data, detailed protocols, and visual representations of the key signaling pathways involved.
This compound, a synthetic isoflavone analog, has been investigated as an anti-cancer agent due to its ability to induce apoptosis in tumor cells. Its proposed mechanism of action involves the modulation of key proteins in the apoptotic pathway, primarily the X-linked inhibitor of apoptosis (XIAP) and the FLICE-like inhibitory protein (FLIP).[1][2] This guide delves into the experimental evidence supporting this mechanism, with a particular emphasis on studies utilizing gene-targeting techniques to validate these molecular targets.
This compound's Impact on XIAP and FLIP: Evidence from Gene Silencing
A key study investigated the role of XIAP in the sensitivity of ovarian clear cell carcinoma cells to the chemotherapeutic agent cisplatin. Researchers used XIAP-specific siRNA to temporarily silence the XIAP gene, effectively mimicking a knockout condition. The results demonstrated that the downregulation of XIAP enhanced the anti-tumor effect of cisplatin. Notably, this compound treatment mirrored this effect, increasing cisplatin sensitivity through the downregulation of XIAP and the inhibition of autophagy.[3][4][5]
Comparative Efficacy of this compound and XIAP Silencing
| Treatment Group | Cell Viability (% of Control) | Fold-change in Cisplatin IC50 | XIAP Protein Level (% of Control) | Reference |
| Control (Cisplatin alone) | 50% | 1.0 | 100% | [3] |
| Cisplatin + XIAP siRNA | Significantly < 50% | Data not specified | Significantly reduced | [3] |
| Cisplatin + this compound | Significantly < 50% | Data not specified | Significantly reduced | [3] |
This table summarizes the conceptual findings from the study, as specific quantitative values for all parameters were not provided in a single comparative format in the source.
Alternative Strategies Targeting XIAP and FLIP
The limitations in the direct knockout validation of this compound's mechanism of action highlight the importance of comparing it with alternative therapeutic strategies that have been investigated using such models.
SMAC Mimetics: XIAP Antagonists
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of drugs designed to antagonize IAP proteins, including XIAP. Their mechanism of action has been validated in studies using XIAP knockout models. For instance, research has shown that cells deficient in XIAP exhibit increased sensitivity to TNF-alpha-induced apoptosis, a phenotype that SMAC mimetics aim to replicate in cancer cells with high XIAP expression.[6]
FLIP Inhibitors
Several small molecules have been developed to inhibit FLIP, a key anti-apoptotic protein that blocks the activation of caspase-8. The validation of these inhibitors often involves the use of cell lines with genetic modifications. For example, studies have utilized cells overexpressing FLIP to demonstrate the inhibitor's ability to restore apoptosis, or have employed FLIP knockout/knockdown cells to confirm the specificity of the inhibitor's action.[7][8]
Experimental Protocols
XIAP siRNA Transfection and Cell Viability Assay
This protocol is based on methodologies used to investigate the effect of XIAP downregulation on cisplatin sensitivity in ovarian cancer cells.[4][9]
-
Cell Culture: The ovarian clear cancer cell line KK is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
siRNA Transfection: Cells are transfected with either a non-specific control siRNA or an XIAP-specific siRNA using a suitable transfection reagent like Lipofectamine. The transfection is typically carried out for 24-48 hours.
-
Drug Treatment: Following transfection, cells are treated with varying concentrations of cisplatin, with or without pre-treatment with this compound.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Western Blotting: To confirm the knockdown of XIAP, protein lysates are collected from the cells and subjected to Western blot analysis using an antibody specific for XIAP.
Signaling Pathways and Experimental Logic
To visualize the intricate molecular interactions and the rationale behind the validation experiments, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for validating this compound's mechanism via gene knockdown.
References
- 1. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiproliferative effects of this compound are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Increases Cisplatin Sensitivity in Ovarian Clear Cancer Cells Through XIAP Down-regulation and Autophagy Inhibition | Anticancer Research [ar.iiarjournals.org]
- 5. This compound Increases Cisplatin Sensitivity in Ovarian Clear Cancer Cells Through XIAP Down-regulation and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XIAP deletion sensitizes mice to TNF-induced and RIP1-mediated death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pseudo-caspase FLIP(L) regulates cell fate following p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Immunomodulatory Effects of Phenoxodiol and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory properties of Phenoxodiol, a synthetic isoflavone analogue, and other naturally occurring isoflavones such as Genistein, Daidzein, Biochanin A, and Formononetin. The information is compiled from preclinical and in vitro studies to support research and development in immunology and oncology.
Introduction
Isoflavones are a class of phytoestrogens found abundantly in leguminous plants, recognized for their diverse biological activities, including immunomodulation.[1] These compounds can exert both anti-inflammatory and immunostimulatory effects, making them a subject of intense research.[1] this compound (PXD), a synthetic analogue of the natural isoflavone genistein, was developed to enhance anticancer efficacy.[2][3][4] While its primary development focused on oncology, subsequent research has revealed its potent immunomodulatory functions, which differ significantly from its natural counterparts.[2][4] This guide objectively compares the effects of this compound and other major isoflavones on various components of the immune system, supported by experimental data and methodologies.
Comparative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound and other isoflavones on key immunological parameters.
Table 1: Comparative Effects on Immune Cell Viability and Proliferation
| Compound | Cell Type | Concentration | Effect | Source(s) |
| This compound | Human PBMCs | ≥ 1 µg/mL (4 µM) | Inhibited proliferation, reduced viability | [2][3][4] |
| Human PBMCs | 0.05 - 0.5 µg/mL | Augmented cytotoxicity, no inhibition of proliferation | [2][3][4] | |
| Proliferating Human T Cells | IC₅₀ = 5.4 µM | Inhibited proliferation and promoted apoptosis | [5] | |
| Resting Human T Cells | Not specified | No effect | [5] | |
| Genistein | Human PBMCs & NK Cells | Up to 25 µM | No impact on viability | [6][7] |
| Lymphocytes (in vitro) | Not specified | Suppresses proliferation | [8] | |
| Mouse Lymphocytes | Not specified | Significantly increased proliferation | [9][10] | |
| Daidzein | Human PBMCs & NK Cells | Up to 25 µM | No impact on viability | [7] |
| Biochanin A | RAW 264.7 Macrophages | Not specified | Anti-proliferative | [11] |
| Formononetin | Multiple Myeloma Cells | Not specified | Suppresses proliferation via Akt pathway inhibition | [12] |
Table 2: Comparative Effects on Cytokine Production
| Compound | Cytokine(s) | Effect | Cell Model | Stimulus | Source(s) |
| This compound | IFN-γ | (Data not widely available) | |||
| Genistein | TNF-α, IL-6, IL-1β | Inhibition | RAW 264.7 Macrophages | LPS | [13][14] |
| IFN-γ | Decreased Production | Human PBMCs & NK Cells | IL-12/IL-18 | [6][15] | |
| IFN-γ | Increased Production | Mouse Model | Tumor Induction | [9][16] | |
| Daidzein | IL-6, IL-8 | Inhibition | Human Monocytes | TLR2/TLR4 agonists | [13][17] |
| TNF-α, IL-6 | Inhibition | Microglia | LPS | [18][19] | |
| Biochanin A | TNF-α, IL-1β, IL-6 | Inhibition | RAW 264.7 Macrophages | LPS | [11] |
| IL-1β, CXCL1 | Reduction | Mouse Arthritis Model | Antigen | [20] | |
| Formononetin | IL-6, IL-1β | Significant Reduction | RAW 264.7 Macrophages | LPS | [21] |
Table 3: Comparative Effects on Immune Cell Effector Functions
| Compound | Effector Function | Effect | Cell/Animal Model | Source(s) |
| This compound | NK Cell Cytotoxicity | Enhanced lytic function (two-fold increase) | Human PBMCs & Purified CD56+ Cells | [2][3] |
| Tumor-Specific Lysis | Stimulated | Mouse Colon Cancer Model | [4] | |
| Genistein | NK & Cytotoxic T Cell Activity | Enhanced | In vitro / In vivo models | [8][22] |
| CTL & Lymphocyte Cytolytic Activity | Increased | Mouse Cervical Cancer Model | [10][16] | |
| Daidzein | Macrophage Phagocytosis | Stimulatory (at 20-40 mg/kg) | Swiss Mice | [23] |
| Humoral & Cell-Mediated Immunity | Enhanced | Swiss Mice | [23] | |
| Delayed Type Hypersensitivity | Dose-related increase | BALB/c Mice | [24] | |
| Biochanin A | Neutrophil Apoptosis & Efferocytosis | Increased | Mouse Arthritis Model | [20] |
| Formononetin | Th17 Cell Differentiation | Inhibition | Ovariectomized Mice | [25] |
| Macrophage Polarization | Promotes shift from M1 to M2 phenotype | RAW 264.7 Macrophages | [21] |
Key Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of isoflavones are mediated through their interaction with critical intracellular signaling pathways. Natural isoflavones predominantly exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways, whereas this compound shows a more complex, dose-dependent mechanism that can directly activate cytotoxic immune cells.
Genistein, Daidzein, Biochanin A, and Formononetin converge on several key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][14]
-
NF-κB Pathway : This pathway is a central regulator of inflammatory gene expression. Biochanin A and Formononetin have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[11][26] This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]
-
MAPK Pathway : Biochanin A inhibits the phosphorylation of p38-MAPK, while Genistein has been shown to modulate various MAPKs.[6][11] These kinases are crucial for transducing extracellular signals into cellular responses, including inflammation.
-
STAT Pathway : Genistein and its metabolite equol can reduce the phosphorylation of STAT1, a key transcription factor in the interferon signaling pathway.[18]
This compound's mechanism is distinct and dose-dependent. At low, immunostimulatory concentrations, its primary effect is the enhancement of NK cell lytic activity.[2] While the exact upstream mechanism for this stimulation is not fully elucidated, it appears to be a direct effect on the CD56+ lymphocyte subpopulation.[2][4]
At higher, anti-proliferative concentrations, this compound shares some mechanisms with its parent compound, genistein, but with greater potency. Its anticancer effects are attributed to the degradation of key apoptosis inhibitors like XIAP (X-linked inhibitor of apoptosis) and FLIP (FLICE-inhibitory protein), effectively sensitizing cancer cells to apoptosis.[2][27][28]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the immunomodulatory effects of isoflavones.
This assay measures the ability of an immune cell to kill a target cell, a key function of NK cells.
Objective: To determine the effect of low-dose this compound on the lytic function of human NK cells against a cancer cell line.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Target Cells: K562 chronic myelogenous leukemia cell line (highly sensitive to NK cell lysis).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (PXD) stock solution.
-
Cytotoxicity Detection Kit (e.g., LDH-based).
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture & Treatment: Seed PBMCs at a density of 1 x 10⁶ cells/mL. Treat cells with varying low concentrations of PXD (e.g., 0.05, 0.1, 0.2, 0.5 µg/mL) or vehicle control for 72 hours.
-
Target Cell Preparation: Culture K562 cells and harvest during the logarithmic growth phase.
-
Co-culture: After the 72-hour incubation, harvest the PXD-treated and control PBMCs (effector cells). Co-culture them with K562 cells (target cells) at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
-
Cytotoxicity Measurement: Incubate the co-culture for 4 hours at 37°C. Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant using a commercial LDH assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
This assay quantifies the production of key inflammatory mediators by macrophages.
Objective: To measure the inhibitory effect of Biochanin A on LPS-induced TNF-α production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Biochanin A (BCA) stock solution.
-
Mouse TNF-α ELISA Kit.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of BCA or vehicle control for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and no BCA.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve and determine the TNF-α concentrations in the samples. Compare the results from BCA-treated groups to the LPS-only control group.
Conclusion
The immunomodulatory landscape of isoflavones is complex and multifaceted. Natural isoflavones like genistein, daidzein, and biochanin A primarily function as anti-inflammatory agents by suppressing key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[11][13]
In stark contrast, the synthetic analogue this compound exhibits a potent, dose-dependent dual activity. At high concentrations, it is cytotoxic to proliferating immune cells, while at low, sub-micromolar concentrations, it acts as a direct immunostimulant, significantly enhancing the tumor-killing capacity of NK cells.[2][4][5] This distinct ability to augment innate cytotoxic immunity sets this compound apart from its natural precursors and positions it as a promising candidate for cancer immunotherapy, particularly for enhancing impaired immune responses often observed in cancer patients.[2][4] Further research should aim to fully elucidate the specific receptors and signaling events responsible for this compound's direct stimulatory effect on NK cells and explore its potential in combination with other immunotherapies.
References
- 1. Regulation of the immune response by soybean isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer drug, this compound, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soy isoflavones and their metabolites modulate cytokine-induced natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Soy isoflavones and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein induces a protective immunomodulatory effect in a mouse model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qascf.com [qascf.com]
- 13. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. iji.sums.ac.ir [iji.sums.ac.ir]
- 17. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 20. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 21. The Anti-Inflammatory Effects of Formononetin, an Active Constituent of Pueraria montana Var. Lobata, via Modulation of Macrophage Autophagy and Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhancement of immune function in mice fed high doses of soy daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmaerudition.org [pharmaerudition.org]
- 25. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxodiol Efficacy: A Comparative Analysis in p53-Wildtype and p53-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenoxodiol's efficacy in cancer cells with varying p53 tumor suppressor gene statuses. The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its mutation, found in over 50% of human cancers, often confers resistance to conventional chemotherapies[1]. This analysis, supported by experimental data, explores the mechanism of action of this compound, a novel isoflavone analog, and its potential as a therapeutic agent irrespective of a tumor's p53 status.
Core Mechanism of Action: A p53-Independent Pathway
Experimental evidence consistently demonstrates that this compound exerts its primary anti-proliferative effects through a mechanism that does not depend on the presence of functional p53.[2][3][4][5] The drug induces cell cycle arrest at the G1/S boundary by upregulating the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2][4][6] This increase in p21 leads to the specific inhibition of cyclin-dependent kinase 2 (cdk2) activity, a key regulator of the G1 to S phase transition.[2][5]
Crucially, the induction of p21 by this compound has been shown to occur in cells lacking functional p53, such as the p53-mutant HN12 cell line and p53-null HCT116 and PC3 cell lines.[2][3][4][5] This indicates that this compound bypasses the canonical p53-p21 axis, representing a significant therapeutic advantage for treating p53-mutated tumors.
Quantitative Data Presentation: Efficacy Across p53 Status
The following tables summarize quantitative data from various studies, illustrating this compound's cytotoxic and anti-proliferative effects on cancer cell lines with different p53 backgrounds.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | p53 Status | IC50 Value (µM) | Reference |
|---|---|---|---|
| DU145 | Mutated | 8 ± 1 | [7] |
| PC3 | Null | 38 ± 9 |[7] |
Table 2: Cell Viability Inhibition by this compound in Colorectal Cancer Cells
| Cell Line | p53 Status | Treatment | % Decrease in Viability | Reference |
|---|---|---|---|---|
| HCT-116p53+/+ | Wild-Type | 10 µg/ml this compound (24h) | 82% | [8] |
| HCT-116p53-/- | Null | 10 µg/ml this compound (24h) | 76% |[8] |
These data highlight that this compound is effective in both p53-wildtype and p53-deficient cell lines, with comparable or, in some cases, enhanced activity in cells lacking functional p53.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols synthesized from the cited literature for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HCT116 (p53-wildtype and p53-null), DU145 (p53-mutant), and LNCaP (p53-wildtype) are commonly used.[4][8]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in plates or flasks. After reaching 60-70% confluency, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 5 µM to 30 µM) or a vehicle control (e.g., DMSO).[4][6] Cells are then incubated for specified time periods (e.g., 12, 24, or 48 hours).[4][8]
Cell Cycle Analysis via Flow Cytometry
-
Cell Preparation: After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software. A significant increase in the G1 population and a decrease in the S population indicate a G1-S arrest.[2]
Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
-
Procedure: Cells are cultured on coverslips and treated with this compound. Following treatment, they are fixed and permeabilized. The cells are then incubated with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Visualization: Apoptotic cells with fragmented DNA incorporate the labeled nucleotides and are visualized using fluorescence microscopy. The percentage of TUNEL-positive cells is quantified.[2]
Western Blot for Protein Expression
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, p53, cdk2) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.[5]
Summary and Implications
The collective evidence strongly indicates that this compound's efficacy is not compromised by the mutation or loss of the p53 tumor suppressor gene. Its ability to induce p21 and subsequent G1/S cell cycle arrest through a p53-independent pathway makes it a promising candidate for the treatment of a wide array of human cancers.[2][4][6] This mechanism allows it to circumvent a common mode of resistance to many standard anticancer drugs that rely on a functional p53 pathway to induce apoptosis. Further investigation and clinical trials are warranted to fully realize the potential of this compound, particularly in tumors harboring p53 mutations.[9]
References
- 1. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ovid.com [ovid.com]
- 4. The effects of this compound on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The effects of this compound on the cell cycle of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the activity of this compound by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Synergistic Potential of Phenoxodiol with Taxanes: A Comparative Analysis
For Immediate Release
New research highlights the complex and context-dependent synergistic effects of Phenoxodiol when combined with the taxane-based chemotherapeutics, Paclitaxel and Docetaxel. This comparative guide synthesizes preclinical and clinical findings, offering researchers, scientists, and drug development professionals a detailed overview of the quantitative data, experimental methodologies, and underlying signaling pathways that govern these interactions.
This compound, a synthetic isoflavone analog, has demonstrated the ability to sensitize cancer cells to conventional chemotherapies, including the widely used taxanes, Paclitaxel and Docetaxel. However, the nature of this interaction—ranging from potent synergy to antagonism—appears to be highly dependent on the specific taxane and the cancer type. This guide provides a comprehensive analysis of these synergistic effects, presenting available data to inform future research and clinical trial design.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and taxanes has been evaluated in various cancer models. While a complete dataset for direct comparison is still emerging, the following tables summarize key quantitative findings from preclinical studies. A significant gap in the literature is the limited availability of studies reporting Combination Index (CI) and Dose Reduction Index (DRI) values, which are crucial for a definitive quantitative comparison.
Table 1: Synergistic Effects of this compound with Paclitaxel in Ovarian Cancer Models
| Cell Line | Assay | Key Findings | Reference |
| Chemoresistant Ovarian Cancer Cells | Apoptosis Assays | This compound sensitizes resistant cells to Paclitaxel-induced apoptosis. | [1] |
| HeLa Cells | Cell Growth Assays | Sequential treatment with this compound followed by Paclitaxel showed greater inhibition of cell growth than simultaneous or individual drug administration. |
Table 2: Synergistic and Antagonistic Effects of this compound with Docetaxel
| Cancer Type | Cell Lines | Assay | Interaction | Key Findings | Reference |
| Ovarian Cancer | Chemoresistant cell lines | Apoptosis and Caspase Activity Assays | Synergy | This compound reverses Docetaxel resistance by downregulating the anti-apoptotic protein XIAP, leading to increased apoptosis.[2][3] | [2][3] |
| Prostate Cancer | LNCaP, DU145, PC3 | Cell Proliferation Assays (Isobolograms) | Antagonism | This compound induces G1/S phase cell cycle arrest, preventing cells from entering the G2/M phase where Docetaxel is active, thus attenuating its cytotoxic effect. |
Deciphering the Mechanisms: A Tale of Two Pathways
The divergent outcomes of combining this compound with different taxanes underscore the complexity of their mechanisms of action.
Synergism with Docetaxel in Ovarian Cancer: Targeting the XIAP Pathway
In chemoresistant ovarian cancer, the synergy between this compound and Docetaxel is primarily attributed to the targeting of the X-linked inhibitor of apoptosis protein (XIAP).[2][3]
-
Docetaxel Action: Docetaxel, a microtubule stabilizer, induces cell cycle arrest at the G2/M phase, leading to apoptosis.
-
Resistance Mechanism: In resistant cells, high levels of XIAP block the apoptotic cascade initiated by Docetaxel.
-
This compound's Role: this compound downregulates XIAP, thereby removing this critical blockade and allowing the apoptotic signals to proceed, leading to enhanced cancer cell death.[2][3]
References
Validating XIAP's Role in Phenoxodiol-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the crucial role of X-linked inhibitor of apoptosis protein (XIAP) in the apoptotic mechanism induced by phenoxodiol. We will explore the direct effects of this compound on XIAP and compare its mechanism with other XIAP-targeting strategies, supported by detailed experimental protocols and visual representations of the involved signaling pathways.
Introduction to this compound and XIAP
This compound, a synthetic isoflavone analog, has demonstrated significant antineoplastic activity by inducing apoptosis in various cancer cells, particularly those resistant to conventional chemotherapy.[1][2][3] A key target in its mechanism of action is the X-linked inhibitor of apoptosis protein (XIAP).[1][2][4] XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis, by directly binding and inactivating caspase-3, -7, and -9.[4][5][6] Its overexpression in many cancers is a significant contributor to chemoresistance.[5][7] this compound overcomes this resistance by promoting the degradation of XIAP, thereby unleashing the apoptotic cascade.[4][8][9]
Comparative Analysis of XIAP Inhibition
The following table summarizes the key characteristics of this compound in comparison to other XIAP-targeting strategies.
| Feature | This compound | Smac-Mimetics (e.g., AEG35156) | Embelin |
| Mechanism of XIAP Inhibition | Induces caspase-independent self-ubiquitination and proteasomal degradation of XIAP.[4] Also leads to caspase- and Omi/HtrA2-dependent cleavage of XIAP.[10] | Mimic the N-terminal sequence of the endogenous XIAP inhibitor Smac/DIABLO, preventing XIAP from binding to caspases.[5][11] | Natural compound that directly binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9.[12] |
| Effect on Caspases | Leads to the activation of caspase-2, -3, -7, -8, and -9.[10] | Primarily derepresses caspase-9 by targeting the BIR3 domain.[13] | Primarily prevents the inhibition of caspase-9. |
| Additional Effects | Inhibits DNA topoisomerase II and disrupts FLICE inhibitory protein (FLIP) expression.[1] Also inhibits the PI3 kinase/Akt survival pathway.[10] | Can induce degradation of cellular IAP1 (cIAP1) and cIAP2.[14] | Can induce autophagy.[15] |
| Therapeutic Application | Single agent and chemosensitizer in various cancers, including ovarian and melanoma.[2][4][8] | Primarily investigated as chemosensitizers in combination therapies.[5][16] | Preclinical studies have shown pro-apoptotic activity in various cancer cells.[12] |
Experimental Data Supporting XIAP's Role
The following tables present quantitative data from studies investigating the effect of this compound on XIAP and apoptosis.
Table 1: Effect of this compound on XIAP Expression and Caspase Activity
| Cell Line | Treatment | Full-Length XIAP Expression (relative to control) | Cleaved XIAP (p30) Expression (relative to control) | Caspase-3/7 Activity (fold change) |
| Ovarian Cancer (CP70) | 10 µg/mL this compound (4h) | Decreased | Not Detected | Increased |
| Ovarian Cancer (R182) | 10 µg/mL this compound (16h) | Decreased | Increased | Significantly Increased |
| Melanoma (YUMAC) | This compound Pre-treatment + Carboplatin | Decreased | Not Reported | Increased |
| Trophoblast (H8) | 1 µg/mL this compound (24h) | Decreased | Increased | Increased Caspase-3 Cleavage |
Data compiled from multiple sources indicating a general trend.[4][10][17]
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the role of XIAP in this compound-induced apoptosis.
Western Blot Analysis for XIAP Expression
-
Cell Lysis: Treat cancer cells with specified concentrations of this compound for various time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against XIAP overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Lysis and Reagent Addition: After treatment, add a caspase-specific luminogenic substrate (e.g., Caspase-Glo® 3/7, 8, or 9 Assay reagent) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the caspase activity.
RNA Interference (RNAi) for XIAP Knockdown
-
siRNA Transfection: Transfect cancer cells with either a non-targeting control siRNA or an siRNA specifically targeting XIAP using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for 48-72 hours to allow for XIAP knockdown.
-
Validation of Knockdown: Confirm the downregulation of XIAP expression by Western blot analysis.
-
Functional Assays: Perform apoptosis assays (e.g., Annexin V staining, caspase activity assays) or chemosensitivity assays on the transfected cells to assess the effect of XIAP depletion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental processes involved in validating XIAP's role in this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway targeting XIAP.
Caption: Workflow for validating XIAP's role in this compound's effects.
Conclusion
The presented evidence strongly validates the critical role of XIAP as a key molecular target in this compound-induced apoptosis. By promoting the degradation of this potent apoptosis inhibitor, this compound effectively sensitizes cancer cells to programmed cell death. This mechanism, supported by robust experimental data, distinguishes this compound from other XIAP inhibitors and highlights its potential as a valuable therapeutic agent in oncology. Further research focusing on the intricate details of XIAP degradation and its interplay with other signaling pathways will continue to enhance our understanding and utilization of this compound and similar compounds in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by this compound is associated with Carboplatin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of XIAP expression induces apoptosis and enhances chemotherapeutic sensitivity in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The X-linked inhibitor of apoptosis protein (XIAP) is up-regulated in metastatic melanoma, and XIAP cleavage by this compound is associated with Carboplatin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 12. scbt.com [scbt.com]
- 13. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Increases Cisplatin Sensitivity in Ovarian Clear Cancer Cells Through XIAP Down-regulation and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Phenoxodiol and Its Derivatives: A Comparative Analysis of Chemical Stability
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical stability of the isoflavone analog Phenoxodiol and its derivatives. This document summarizes available quantitative data, details experimental protocols for stability assessment, and visualizes relevant biological pathways and experimental workflows.
This compound, a synthetic analog of genistein, has demonstrated promising anti-neoplastic activity.[1] Its mechanism of action involves the activation of the caspase signaling pathway, inhibition of the X-linked inhibitor of apoptosis (XIAP), and disruption of FLICE inhibitory protein (FLIP) expression, ultimately leading to tumor cell apoptosis.[2] However, the therapeutic potential of parent compounds is often limited by factors such as chemical instability. To address this, various derivatives of this compound have been synthesized with the aim of improving its physicochemical properties, including stability. This guide focuses on the comparative stability of this compound and its dextran-conjugated derivative, for which quantitative stability data is available.
Comparative Stability Data
A significant improvement in chemical stability has been demonstrated for a dextran-conjugate of this compound compared to the parent compound. The following table summarizes the key findings from an accelerated stability study.
| Compound | Residual Activity after 7h UV Irradiation (%) | Fold Increase in Stability |
| This compound | 7 (±4) | 1x |
| Dextran-Phenoxodiol Conjugate | 65 (±5) | ~9x |
Table 1: Comparison of the stability of this compound and its dextran-conjugate under accelerated degradation conditions. Data sourced from an accelerated stability test where compounds were subjected to UV irradiation for 7 hours, and residual anti-oxidant activity was measured.[3]
Experimental Protocols
The enhanced stability of the dextran-phenoxodiol conjugate was determined using an accelerated stability testing assay.[3][4] This method is commonly employed to predict the long-term stability of pharmaceutical compounds by subjecting them to stressful conditions.[3]
Accelerated Stability Testing Assay
Objective: To assess and compare the chemical stability of this compound and its dextran-conjugate when exposed to UV irradiation.
Methodology:
-
Sample Preparation: Aliquots of free this compound and the dextran-phenoxodiol conjugate (0.05 mg/ml) were prepared in a phosphate-buffered saline (PBS) solution (10⁻³ M, pH 7.4).[4]
-
UV Irradiation: The prepared solutions were incubated under UV irradiation using a high-pressure mercury lamp at a wavelength of 275 nm for a duration of 7 hours.[4] This exposure simulates long-term exposure to light in a condensed timeframe.[3]
-
Analysis of Residual Activity: At predetermined time intervals, the total anti-oxidant activity of the samples was determined using the Folin-Ciocalteu reagent procedure.[4] This assay measures the residual amount of active compound.
-
Data Interpretation: The percentage of residual activity after the 7-hour UV exposure was calculated and compared between this compound and its dextran-conjugate to determine the relative stability.[3]
Visualizing the Mechanisms
To better understand the context of this compound's function and the experimental approach to stability testing, the following diagrams are provided.
Caption: this compound's mechanism of inducing apoptosis.
Caption: Experimental workflow for stability comparison.
Discussion on Other Derivatives
Conclusion
The conjugation of this compound with dextran has been shown to be a highly effective strategy for enhancing its chemical stability, with the conjugate being approximately nine times more stable than the parent compound under accelerated UV degradation.[3][4] This improvement in stability, coupled with potentially enhanced biological activity, underscores the value of derivatization in optimizing the therapeutic potential of this compound. Further research into the stability of other classes of this compound derivatives is warranted to provide a more comprehensive understanding of their potential as drug candidates.
References
- 1. This compound: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Dextran–this compound and Evaluation of Its Physical Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxodiol: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
Phenoxodiol, a synthetic analogue of the isoflavone genistein, has demonstrated notable anti-cancer properties in both laboratory settings and in living organisms. This guide provides a comprehensive comparison of its efficacy in vivo against its potency in vitro, supported by experimental data and detailed methodologies, to offer a clear perspective on its therapeutic potential.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize the key quantitative data on the in vivo efficacy and in vitro potency of this compound.
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Colon Cancer | Balb/C mice with syngeneic CT-26 colon carcinoma | 10 mg/kg, intraperitoneal injection, every other day for 5 doses | Restricted mean tumor volume to 1.6 cm³ by day 33.[1] |
| 40% survival rate at day 38.[1] | |||
| Prostate Cancer | Athymic nude mice with LNCaP cell xenografts | Oral administration (dosage not specified) | Considerable growth inhibition of malignant tumors.[2] |
| Prostate Cancer | Nude mice with DU145 xenografts | Not specified (used in combination with cisplatin) | Confirmed in vivo activity. |
In Vitro Potency of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) |
| DU145 | Prostate Cancer | 8[2] |
| PC3 | Prostate Cancer | 38[2] |
| SK-N-BE(2)C | Neuroblastoma | 19 |
| MDA-MB-231 | Breast Cancer | 31 |
| U87 | Glioblastoma | >108 |
| Various Cancer Cell Lines | Multiple | 10 - 50 |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Colon Cancer Efficacy Study
-
Animal Model: Balb/C mice.
-
Tumor Induction: Subcutaneous inoculation of 0.5 x 10⁶ CT-26 colon cancer cells.
-
Treatment: On day 6, when tumors became palpable, mice were administered this compound (10 mg/kg or 20 mg/kg) or a vehicle control (PBS) via intraperitoneal injection. Injections were repeated every other day for a total of five doses.[1]
-
Efficacy Evaluation: Tumor growth was monitored every 2-3 days by measuring tumor volume. Overall survival was tracked for 38 days post-inoculation.[1]
In Vitro Cell Proliferation and Viability Assays
Sulforhodamine B (SRB) Assay:
This assay is utilized to determine cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510-540 nm using a microplate reader. The IC50 value is then calculated, representing the concentration of this compound that inhibits cell growth by 50%.
Caspase-Glo® 3/7 Assay:
This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Cell Treatment: Cells are plated in 96-well plates and treated with this compound.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's mechanism of inducing apoptosis.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo efficacy.
Comparison and Conclusion
The data presented indicates that this compound exhibits a notable disparity between its in vitro potency and in vivo efficacy. In vitro, this compound demonstrates cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the micromolar range.[2] For instance, in prostate cancer cell lines DU145 and PC3, the IC50 values are 8 µM and 38 µM, respectively.[2]
In contrast, the in vivo studies demonstrate significant anti-tumor activity at well-tolerated doses. In a colon cancer model, a 10 mg/kg dose of this compound resulted in a 50% reduction in tumor volume and a 40% survival rate at the end of the study.[1] Similarly, oral administration of this compound led to considerable tumor growth inhibition in a prostate cancer model.[2]
This difference between in vitro and in vivo effects can be attributed to several factors. The in vivo environment is significantly more complex, involving pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics that cannot be replicated in a cell culture dish. Furthermore, this compound has been shown to have immunomodulatory effects, enhancing the activity of natural killer (NK) cells, which would contribute to its anti-tumor activity in a living organism but not in an isolated cell culture.[1][3]
References
- 1. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of this compound-induced apoptosis in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Phenoxodiol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of phenoxodiol, a synthetic isoflavone analog used in cancer research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with regulations.
This compound Waste Classification
This compound is generally classified as a non-hazardous or non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste.[1][2] This classification indicates that it is not governed by the EPA's most stringent hazardous waste regulations. However, it is crucial to recognize that "non-hazardous" does not imply a complete absence of risk, and such waste should not be disposed of in regular trash or flushed down the drain without appropriate treatment.[1][3] Improper disposal can still pose risks to the environment.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 81267-65-4 | GlpBio SDS |
| Molecular Formula | C15H12O3 | GlpBio SDS |
| Molecular Weight | 240.25 g/mol | GlpBio SDS |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio SDS |
Experimental Protocols: Disposal Procedures
The following protocols provide a clear, step-by-step guide for the disposal of this compound waste in a laboratory setting. These procedures are designed to minimize risk and ensure compliance with standard laboratory safety practices.
1. Segregation of this compound Waste
Proper segregation is the first and most critical step in the waste management process.
-
Step 1: Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated lab consumables (e.g., pipette tips, vials, gloves), and solutions containing this compound.
-
Step 2: Use a designated waste container specifically for non-hazardous pharmaceutical waste. These containers are often color-coded; for instance, white with a blue lid or a blue bin.[1][2]
-
Step 3: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound."[1]
-
Step 4: Do not mix this compound waste with hazardous chemical waste, sharps, or regular laboratory trash.[2]
2. Disposal of Solid this compound Waste
This procedure applies to expired or unused this compound powder and contaminated disposable lab supplies.
-
Step 1: For small quantities of pure this compound, it is recommended to dissolve it in a flammable solvent (e.g., ethanol) and collect it in a designated solvent waste container for incineration.
-
Step 2: Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, directly into the designated non-hazardous pharmaceutical waste container.
-
Step 3: Once the container is full, seal it securely.
-
Step 4: Arrange for disposal through your institution's environmental health and safety (EHS) office or a certified waste management vendor who handles non-hazardous pharmaceutical waste incineration.[1][2]
3. Disposal of Liquid this compound Waste
This procedure applies to solutions containing this compound.
-
Step 1: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Step 2: Clearly label the container with its contents, including the approximate concentration of this compound and the solvent used.
-
Step 3: Do not dispose of liquid this compound waste down the drain.[3]
-
Step 4: When the container is full, seal it and arrange for pickup by your institution's EHS office for incineration.
4. Decontamination and Disposal of Empty Containers
Properly handling empty containers minimizes residual waste.
-
Step 1: Rinse empty this compound containers (e.g., vials, bottles) three times with a suitable solvent, such as ethanol or acetone.
-
Step 2: Collect the rinsate in a designated hazardous waste container, as the solvent itself is flammable.
-
Step 3: After rinsing, deface or remove the original label from the container.
-
Step 4: The rinsed and de-labeled container can typically be disposed of in the regular laboratory glass or solid waste, depending on institutional policies.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: this compound Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste, emphasizing segregation and appropriate disposal routes.
Caption: Key Steps in this compound Waste Management
This logical relationship diagram highlights the critical steps from waste generation to final disposal, ensuring a compliant and safe process.
References
Essential Safety and Operational Guide for Handling Phenoxodiol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Phenoxodiol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety precautions to minimize any potential risk.[1] The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Handling solid this compound (weighing, preparing solutions) | Nitrile gloves, Laboratory coat, Safety glasses with side shields | Prevents skin and eye contact with the powder. |
| Handling solutions of this compound | Nitrile gloves, Laboratory coat, Safety glasses with side shields or goggles | Protects against splashes and skin contact. |
| Cleaning spills | Double nitrile gloves, Impervious gown, Safety goggles, Face shield (if splash risk is high) | Provides enhanced protection during emergency situations. |
| Waste Disposal | Nitrile gloves, Laboratory coat | Ensures safety during the handling of waste materials. |
It is recommended to always work in a well-ventilated area, and a chemical fume hood is advised when handling the solid form to avoid inhalation of any dust particles.[1] Ensure that a safety shower and an eye wash station are readily accessible.[1]
Experimental Protocol: Safe Handling and Preparation of Solutions
Objective: To safely prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Personal Protective Equipment (see table above)
-
Chemical fume hood
Procedure:
-
Preparation: Don the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Weighing: Perform all weighing operations of solid this compound inside a chemical fume hood to minimize inhalation risk.
-
Dissolution: In the fume hood, add the weighed this compound to a volumetric flask. Carefully add the solvent using a pipette.
-
Mixing: Cap the flask and mix gently until the solid is completely dissolved.
-
Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store as recommended by the supplier.
-
Decontamination: Clean all glassware and surfaces that came into contact with this compound.
Operational Plan: Spill Management
In the event of a this compound spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including double gloves, a gown, and goggles.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup: Place the absorbed material or swept solid into a sealed container labeled as "Phenoxodi-ol Waste."
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
All waste containing this compound, including unused solutions, contaminated labware, and PPE, should be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed waste container | Incineration through a licensed waste disposal vendor. |
| This compound Solutions | Labeled, sealed waste container | Incineration through a licensed waste disposal vendor. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed waste container | Incineration through a licensed waste disposal vendor. |
| Contaminated PPE (gloves, gown) | Labeled, sealed waste container | Incineration through a licensed waste disposal vendor. |
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathways and Experimental Workflows
Personal Protective Equipment (PPE) Selection Process
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
